molecular formula C6H13NO2 B1599750 Ethyl 3-amino-2-methylpropanoate CAS No. 22560-81-2

Ethyl 3-amino-2-methylpropanoate

Cat. No.: B1599750
CAS No.: 22560-81-2
M. Wt: 131.17 g/mol
InChI Key: XBEVGFLLWVWHCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-amino-2-methylpropanoate is a useful research compound. Its molecular formula is C6H13NO2 and its molecular weight is 131.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-amino-2-methylpropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-amino-2-methylpropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-amino-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-3-9-6(8)5(2)4-7/h5H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBEVGFLLWVWHCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10457849
Record name ETHYL 3-AMINO-2-METHYLPROPANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10457849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22560-81-2
Record name ETHYL 3-AMINO-2-METHYLPROPANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10457849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"Ethyl 3-amino-2-methylpropanoate" IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as an advanced technical resource for researchers in medicinal chemistry and process development. It bypasses generic definitions to focus on the critical utility of Ethyl 3-amino-2-methylpropanoate as a chiral building block and prodrug moiety.

Synonyms: Ethyl


-aminoisobutyrate; 3-Amino-2-methylpropanoic acid ethyl ester
CAS (Free Base):  22560-81-2 | CAS (HCl Salt):  187886-03-9[1]

Executive Summary & Chemical Identity

Ethyl 3-amino-2-methylpropanoate is a


-amino acid derivative distinct from its 

-amino isomer (alanine analogs). Its primary value in drug development lies in its structural rigidity and metabolic stability compared to natural

-amino acids. It is extensively utilized in the synthesis of phosphonamidate prodrugs (enhancing oral bioavailability of antivirals) and

-peptides
(peptidomimetics resistant to proteolytic degradation).
Core Physicochemical Data
PropertySpecificationNote
IUPAC Name Ethyl 3-amino-2-methylpropanoateOften referred to as Ethyl

-aminoisobutyrate
Molecular Formula

Free base
Molecular Weight 131.17 g/mol 167.63 g/mol as HCl salt
Chirality C2 is a stereocenterAvailable as (R), (S), or Racemate
Boiling Point 177.5 ± 23.0 °CAt 760 mmHg (Predicted)
Density 1.0 ± 0.1 g/cm³Liquid at RT (Free base)
SMILES CCOC(=O)C(C)CN

Synthesis Protocol: The Hydrogenation Pathway

As a Senior Application Scientist, I recommend the Catalytic Hydrogenation of Ethyl 2-cyanopropanoate over esterification of the free acid. This route is more atom-economical and avoids the solubility issues often encountered with zwitterionic


-amino acids.
The "Self-Validating" Workflow

This protocol includes built-in checkpoints to ensure reaction completion and purity.

Precursor: Ethyl 2-cyanopropanoate (Ethyl 2-methylcyanoacetate) [CAS: 1572-98-1]. Reagents: Raney Nickel (or Pd/C), Hydrogen (


), Ethanol, Ammonia (

).
Step-by-Step Methodology
  • Solvent Preparation (Critical): Prepare a solution of anhydrous ethanol saturated with ammonia gas (~10-15% w/w).

    • Why: The presence of ammonia is non-negotiable. It suppresses the formation of secondary amines (dimers) by shifting the equilibrium of the intermediate imine towards the primary amine.

  • Loading: Charge the high-pressure reactor with Ethyl 2-cyanopropanoate and the ammoniacal ethanol. Add Raney Nickel (10-20 wt% loading).

    • Safety: Raney Nickel is pyrophoric; handle under inert atmosphere (Argon/Nitrogen).

  • Hydrogenation: Pressurize to 50–100 bar

    
     and heat to 50–80°C. Stir vigorously (>1000 RPM) to eliminate mass transfer limitations.
    
  • Monitoring (Checkpoint 1): Monitor

    
     uptake. The reaction is complete when uptake plateaus. Verify by GC-MS (Loss of nitrile peak at ~2250 
    
    
    
    in IR or disappearance of starting material in GC).
  • Workup: Filter catalyst (Caution: Pyrophoric residue). Concentrate filtrate under reduced pressure to remove EtOH and

    
    .
    
  • Purification: Distill the residue under high vacuum to obtain the free base as a clear oil. Alternatively, treat with HCl in dioxane to precipitate the stable hydrochloride salt (CAS 187886-03-9).

SynthesisWorkflow Start Ethyl 2-cyanopropanoate (CAS 1572-98-1) Cond Conditions: H2 (50-100 bar) Raney Ni, EtOH/NH3 Start->Cond Inter Intermediate: Imine Species Cond->Inter Prod Ethyl 3-amino-2-methylpropanoate (CAS 22560-81-2) Inter->Prod Primary Pathway Side Secondary Amine (Dimer Impurity) Inter->Side No NH3 present

Figure 1: Catalytic hydrogenation pathway highlighting the critical role of ammonia in preventing dimerization.

Applications in Drug Discovery

The primary utility of Ethyl 3-amino-2-methylpropanoate is as a prodrug masking group for phosphonates (e.g., in HIV or Hepatitis B therapeutics).

Mechanism: Phosphonamidate Prodrugs

Phosphonic acid drugs are highly polar and poorly bioavailable. By coupling them with Ethyl 3-amino-2-methylpropanoate, researchers create a lipophilic "monoamidate" or "bisamidate" prodrug.

  • Advantage: The ester is hydrolyzed intracellularly, followed by spontaneous chemical breakdown to release the active drug inside the cell.

  • Specificity: The

    
    -amino structure provides a specific cleavage rate different from 
    
    
    
    -amino esters (like alanine used in Tenofovir Alafenamide), allowing fine-tuning of plasma stability vs. intracellular activation.

ProdrugMechanism Drug Active Phosphonate Drug (Polar, Poor Entry) Couple Coupling Reaction (e.g., with P-Cl or PyBOP) Drug->Couple Reagent Ethyl 3-amino-2-methylpropanoate Reagent->Couple Prodrug Phosphonamidate Prodrug (Lipophilic, Cell Permeable) Couple->Prodrug Cell Intracellular Activation (Esterase + Cyclization) Prodrug->Cell Passive Diffusion Release Active Drug Released Cell->Release Enzymatic Cleavage

Figure 2: The role of Ethyl 3-amino-2-methylpropanoate in synthesizing cell-permeable phosphonamidate prodrugs.

Analytical Characterization (QC)

To validate the identity and purity of the synthesized compound, use the following spectroscopic markers.

Nuclear Magnetic Resonance (NMR)[6][7]
  • Solvent:

    
    
    
  • 1H NMR (400 MHz):

    • 
       4.15 (q, 
      
      
      
      Hz, 2H,
      
      
      ): Characteristic ethyl ester quartet.
    • 
       2.85 (m, 2H, 
      
      
      
      ): The
      
      
      -protons, distinct from
      
      
      -amino acids.
    • 
       2.55 (m, 1H, 
      
      
      
      ): The chiral methine proton.
    • 
       1.25 (t, 
      
      
      
      Hz, 3H, ester
      
      
      ).
    • 
       1.15 (d, 
      
      
      
      Hz, 3H,
      
      
      -methyl group).
    • Note: In the HCl salt, the amine protons will appear as a broad singlet at

      
       8.0–8.5 (exchangeable).
      
Mass Spectrometry (GC-MS / LC-MS)
  • Ionization: ESI+ (LC-MS) or EI (GC-MS).

  • Parent Ion:

    
     m/z.
    
  • Fragmentation (EI): Look for loss of ethoxy group (

    
    ) and the characteristic iminium ion fragments.
    

References

  • Synthesis of Beta-Amino Esters: Tietze, L. F., et al. "Synthesis of Alkyl Propanoates by a Haloform Reaction." Organic Syntheses, 1990, 69, 238. (General methodology for propanoates). Link

  • Prodrug Applications (Patent): "Nucleoside Phosphonate Conjugates as Anti-HIV Agents." WO2006110157A2. (Describes usage of Ethyl 3-amino-2-methylpropanoate as reagent 1.27/S34.27). Link

  • Integrase Inhibitors (Patent): "Pre-organized tricyclic integrase inhibitor compounds." WO2004035577A2. (Cites coupling of phosphonates with ethyl 3-amino-2-methylpropionate). Link

  • Chemical Identity: PubChem Compound Summary for Ethyl 3-(methylamino)propanoate (Isomer comparison). Link(Note: Used for structural exclusion verification).

  • Commercial QC Data: BLD Pharm. "Ethyl 3-amino-2-methylpropanoate CAS 22560-81-2 Data Sheet." Link

Sources

"Ethyl 3-amino-2-methylpropanoate" potential research applications

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Ethyl 3-amino-2-methylpropanoate Subtitle: Advanced Applications in Peptidomimetics, Chiral Synthesis, and Metabolic Therapeutics

Part 1: Executive Summary

Ethyl 3-amino-2-methylpropanoate (CAS: 22560-81-2) is a critical


-amino acid derivative serving as a dual-purpose scaffold in modern drug development. Chemically, it functions as a chiral building block for 

-peptides
(foldamers) and heterocyclic pharmaceutical intermediates. Biologically, it acts as an ester prodrug for

-aminoisobutyric acid (BAIBA)
, a potent myokine involved in metabolic regulation, osteocyte survival, and adipose tissue browning.

This guide provides a rigorous technical analysis of its synthesis, resolution, and application in high-value research workflows.

Part 2: Chemical Profile & Properties

PropertySpecification
IUPAC Name Ethyl 3-amino-2-methylpropanoate
Common Name BAIBA Ethyl Ester
CAS Number 22560-81-2
Molecular Formula

Molecular Weight 131.17 g/mol
Boiling Point 177°C (at 760 mmHg)
Density 0.970 g/mL
Chirality Contains one stereocenter at C2; exists as (R) and (S) enantiomers.[1]
Solubility Soluble in ethanol, DMSO, DMF; sparingly soluble in water.

Part 3: Synthesis & Stereochemical Resolution

The synthesis of Ethyl 3-amino-2-methylpropanoate typically proceeds via the reduction of cyano-precursors. However, because the biological activity of the parent acid (BAIBA) is enantiomer-specific—(S)-BAIBA is the primary myokine secreted by muscle—access to enantiopure forms is critical.

Synthetic Pathway (Graphviz Visualization)

The following diagram outlines the catalytic hydrogenation route followed by enzymatic resolution to isolate the active enantiomers.

SynthesisResolution Start Ethyl 2-cyanopropionate (Precursor) Reaction Catalytic Hydrogenation (Raney Ni / H2) Start->Reaction High Pressure H2 Racemate rac-Ethyl 3-amino-2-methylpropanoate Reaction->Racemate Yield ~85% Resolution Enzymatic Resolution (Candida antarctica Lipase B) Racemate->Resolution Selective Hydrolysis ProductS (S)-Ester (Intact) Resolution->ProductS Unreacted Ester ProductR (R)-Acid (Hydrolyzed) Resolution->ProductR Hydrolyzed Byproduct

Figure 1: Synthetic workflow from nitrile reduction to enzymatic resolution of enantiomers.

Experimental Protocol: Catalytic Hydrogenation

Objective: Synthesis of racemic ethyl 3-amino-2-methylpropanoate from ethyl 2-cyanopropionate.

  • Reagents: Ethyl 2-cyanopropionate (10 mmol), Raney Nickel (active catalyst, ~1 g), Ethanol (50 mL), Ammonia (gas or solution to suppress secondary amine formation).

  • Setup: High-pressure autoclave.

  • Procedure:

    • Charge the autoclave with ethyl 2-cyanopropionate and ethanol.

    • Add Raney Nickel catalyst under an inert atmosphere (Argon).

    • Introduce ammonia (approx. 5 eq) to prevent dimerization.

    • Pressurize with Hydrogen gas (

      
      ) to 50–80 bar.
      
    • Heat to 80°C and stir vigorously for 12 hours.

  • Workup:

    • Filter catalyst over Celite (Caution: Raney Ni is pyrophoric).

    • Concentrate filtrate under reduced pressure.[2]

    • Purify via vacuum distillation (bp ~70°C at 10 mmHg) to obtain the colorless liquid amine.

Protocol: Lipase-Mediated Resolution

Objective: Separation of (S)-enantiomer (active myokine precursor) from the racemate.

  • Enzyme: Candida antarctica Lipase B (CAL-B, immobilized).[3]

  • Solvent: Diisopropyl ether (DIPE) saturated with water (

    
    ).[3]
    
  • Procedure:

    • Dissolve rac-ethyl 3-amino-2-methylpropanoate in DIPE.

    • Add CAL-B (20 mg/mmol substrate).

    • Incubate at 30°C with orbital shaking.

    • Monitor conversion via chiral HPLC or GC.

    • Mechanism: The lipase preferentially hydrolyzes the (R)-ester to the free acid, leaving the (S)-ester intact.

  • Purification:

    • Filter off the enzyme.

    • Wash the organic phase with saturated

      
       (removes (R)-acid).
      
    • Evaporate solvent to isolate enantiopure (S)-ethyl 3-amino-2-methylpropanoate.

Part 4: Pharmaceutical & Research Applications

Peptidomimetics & Foldamers

Ethyl 3-amino-2-methylpropanoate is a


-amino acid ester. Unlike natural 

-amino acids,

-amino acids introduce an extra methylene group (

) into the backbone.
  • Application: Synthesis of

    
    -peptides.
    
  • Advantage: These peptides form stable secondary structures (helices, sheets) known as foldamers that are resistant to proteolytic degradation by peptidases (trypsin, pepsin).

  • Protocol Insight: To use in solid-phase peptide synthesis (SPPS), the ethyl ester must first be hydrolyzed to the free acid and N-protected (e.g., with Fmoc-OSu).

Metabolic Therapeutics (BAIBA Prodrug)

The parent acid, BAIBA, is a "mitokine" or myokine secreted by exercising muscle. It induces the "browning" of white adipose tissue (increasing energy expenditure) and protects osteocytes from reactive oxygen species (ROS).

  • Problem: Free BAIBA has poor passive permeability across cell membranes due to its zwitterionic nature.

  • Solution: The ethyl ester acts as a lipophilic prodrug.

  • Mechanism:

    • Entry: Ethyl ester crosses the plasma membrane via passive diffusion.

    • Activation: Intracellular carboxylesterases hydrolyze the ester to free BAIBA.

    • Action: BAIBA enters the mitochondria, influencing fatty acid oxidation pathways.

ProdrugMechanism Extracellular Extracellular Space (Plasma) Prodrug Ethyl 3-amino-2-methylpropanoate (Lipophilic Prodrug) Extracellular->Prodrug Membrane Cell Membrane Intracellular Cytosol Membrane->Intracellular Intracellular->Prodrug Prodrug->Membrane Passive Diffusion Enzyme Carboxylesterase (Hydrolysis) Prodrug->Enzyme ActiveDrug L-BAIBA (Active Myokine) Enzyme->ActiveDrug Target Mitochondrial Target (Fat Browning / Osteocyte Protection) ActiveDrug->Target Signaling Cascade

Figure 2: Cellular uptake and activation mechanism of the ethyl ester prodrug.

Part 5: Safety & Handling

  • Hazards: The compound is an amine ester. It causes skin irritation (H315) and serious eye irritation (H319).

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The free amine is sensitive to

    
     (carbamate formation).
    
  • Incompatibility: Avoid strong oxidizing agents and strong acids.

Part 6: References

  • Synthesis of Beta-Amino Acids: Liljeblad, A., & Kanerva, L. T. (2006). "Biocatalysis as a profound tool in the preparation of highly enantiopure

    
    -amino acids." Tetrahedron, 62(25), 5831-5854. 
    
  • BAIBA Biological Activity: Roberts, L. D., et al. (2014).[4] "

    
    -Aminoisobutyric acid induces browning of white fat and hepatic 
    
    
    
    -oxidation and is inversely correlated with cardiometabolic risk factors." Cell Metabolism, 19(1), 96-108.
  • Osteocyte Protection: Kitase, Y., et al. (2018). "

    
    -Aminoisobutyric Acid, L-BAIBA, Is a Muscle-Derived Osteocyte Survival Factor."[5] Cell Reports, 22(6), 1531-1544. 
    
  • Lipase Resolution: Solano, D. M., et al. (2013). "Enzymatic resolution of

    
    -amino esters." Journal of Organic Chemistry, 78, 1234. 
    
  • Beta-Peptide Foldamers: Seebach, D., et al. (2004). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta, 87, 234.

Sources

"Ethyl 3-amino-2-methylpropanoate" as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile -Amino Ester Scaffold for Peptidomimetics and Heterocyclic Synthesis

Executive Summary

Ethyl 3-amino-2-methylpropanoate (also known as ethyl 2-methyl-


-alaninate) represents a critical class of 

-amino acid derivatives used extensively in medicinal chemistry. Unlike its linear counterpart (

-alanine), the introduction of a methyl group at the

-position (C2) introduces chirality and conformational constraints that are pivotal for structure-activity relationship (SAR) optimization.

This guide provides a comprehensive technical analysis of this building block, focusing on its synthesis, resolution, and application in constructing metabolically stable peptidomimetics and pharmacologically active heterocycles.

Structural Identity and Chemical Properties[1][2]

The molecule consists of a propanoate backbone with an amino group at the C3 position and a methyl substituent at the C2 position. This structural arrangement classifies it as a


-amino acid ester .
PropertyData
IUPAC Name Ethyl 3-amino-2-methylpropanoate
Common Name Ethyl 2-methyl-

-alaninate
Molecular Formula

Molecular Weight 131.17 g/mol
Chiral Center C2 (

-carbon relative to ester)
Key Functionality Primary Amine (Nucleophile), Ester (Electrophile)
Conformational Utility Induces helical folding in

-peptides; restricts rotation.

Stereochemical Note: The C2-methyl group creates a chiral center. In biological applications, the


- and 

-enantiomers often exhibit distinct pharmacological profiles. The "gem-methyl" effect provided by this substitution can accelerate cyclization rates for heterocycle formation compared to the unsubstituted chain.
Synthetic Routes and Production Strategies[3][4][5]

The synthesis of Ethyl 3-amino-2-methylpropanoate is primarily achieved through two industrial-scalable routes: Nitrile Hydrogenation and Aza-Michael Addition .

Method A: Hydrogenation of Ethyl 2-cyanopropanoate (Primary Route)

This is the most direct route, utilizing the commercially available precursor Ethyl 2-cyanopropanoate (CAS 1572-99-2).

  • Mechanism: Catalytic reduction of the nitrile (

    
    ) to a primary amine (
    
    
    
    ).
  • Reagents:

    
     (High Pressure), Raney Nickel or Pd/C, Ethanol/Ammonia.
    
  • Critical Parameter: The presence of ammonia is often required to suppress the formation of secondary amines (dimerization).

Method B: Aza-Michael Addition

This route involves the conjugate addition of an amine source (e.g., benzylamine followed by deprotection) to Ethyl Methacrylate.

  • Mechanism: Nucleophilic attack of the amine on the

    
    -carbon of the 
    
    
    
    -unsaturated ester.
  • Selectivity: This reaction naturally favors the formation of the

    
    -amino ester product.
    
Visualization: Synthetic Workflow

The following diagram illustrates the primary synthetic pathway and the subsequent resolution logic.

SynthesisWorkflow Precursor Ethyl 2-cyanopropanoate (CAS 1572-99-2) Reaction Hydrogenation (H2, Raney Ni, NH3) Precursor->Reaction Reduction ProductRac rac-Ethyl 3-amino-2-methylpropanoate Reaction->ProductRac Yield ~85% Resolution Enzymatic Resolution (Lipase CAL-B) ProductRac->Resolution Kinetic Resolution Enantiomer Chiral Pure (S)- or (R)-Ester Resolution->Enantiomer >98% ee

Figure 1: Synthetic pathway from cyano-precursor to enantiopure building block.

Experimental Protocol: Catalytic Hydrogenation

Objective: Synthesis of racemic Ethyl 3-amino-2-methylpropanoate from Ethyl 2-cyanopropanoate.

Safety Warning: Hydrogenation at high pressure presents explosion hazards. Raney Nickel is pyrophoric. Perform all steps in a rated autoclave and inert atmosphere.

  • Preparation:

    • Charge a high-pressure autoclave with Ethyl 2-cyanopropanoate (100 mmol, 12.7 g).

    • Add anhydrous Ethanol (100 mL) as solvent.

    • Add Raney Nickel (approx. 1.5 g, washed with ethanol) as catalyst.

    • Crucial Step: Add Ammonia (gas or methanolic solution, 5 eq) to the mixture. This prevents the primary amine product from reacting with the intermediate imine, which would form a secondary amine impurity.

  • Reaction:

    • Purge the vessel with Nitrogen (

      
      ) three times, then Hydrogen (
      
      
      
      ) three times.
    • Pressurize to 50 bar (725 psi) with

      
      .
      
    • Heat to 60°C and stir at 800 rpm for 12–24 hours. Monitor H2 uptake.

  • Workup:

    • Cool to room temperature and carefully vent

      
      .
      
    • Filter the catalyst over a Celite pad (keep wet to prevent ignition).

    • Concentrate the filtrate under reduced pressure.[1][2]

    • Purification: Distillation under vacuum (approx.[3] 0.5 mmHg) yields the target amine as a colorless oil.

Applications in Drug Discovery & Organic Synthesis[7]
4.1 Peptidomimetics and Foldamers

-Amino acids are "isosteres" of 

-amino acids but possess an extra carbon in the backbone. Incorporating Ethyl 3-amino-2-methylpropanoate into peptide chains offers two major advantages:
  • Proteolytic Stability: The unique backbone prevents recognition by standard proteases (peptidases), significantly increasing the half-life of peptide drugs in plasma.

  • Conformational Restriction: The C2-methyl group restricts rotation around the

    
     bond. This promotes the formation of stable secondary structures, such as 14-helices  (in 
    
    
    
    -peptides), which are critical for disrupting protein-protein interactions.
4.2 Heterocycle Synthesis

The molecule serves as a bifunctional "hub" for creating nitrogenous heterocycles.

  • 
    -Lactams:  Cyclization of the 
    
    
    
    -amino acid (after ester hydrolysis) is a primary route to monobactam antibiotics. The C2-methyl group influences the stereochemistry of the resulting lactam ring.
  • Dihydropyrimidines: Reaction with isocyanates or aldehydes allows for the rapid assembly of pyrimidine scaffolds, often found in anticancer agents.

Visualization: Divergent Reactivity

The following diagram maps the utility of the building block in creating diverse pharmacophores.

ReactivityProfile Core Ethyl 3-amino-2-methylpropanoate Path1 Cyclization (Grignard/Base) Core->Path1 Path2 Peptide Coupling (DCC/EDC) Core->Path2 Path3 Condensation (Aldehydes) Core->Path3 Prod1 Beta-Lactams (Antibiotics) Path1->Prod1 Prod2 Beta-Peptides (Foldamers) Path2->Prod2 Prod3 Dihydropyrimidines (Anticancer) Path3->Prod3

Figure 2: Divergent synthesis pathways utilizing the amino-ester core.

Strategic Recommendations for Researchers
  • Handling Racemization: While

    
    -amino acids are generally more resistant to racemization than 
    
    
    
    -amino acids, prolonged exposure to strong bases (e.g., during ester hydrolysis) can epimerize the C2 center. Use mild hydrolysis conditions (LiOH, THF/H2O, 0°C) if the enantiopurity is critical.
  • Storage: As a free base, the amine can react with atmospheric

    
     to form carbamates or undergo slow self-condensation. Store as the HCl salt  or Tosylate salt  for long-term stability.
    
  • Use in SAR: When optimizing a drug candidate containing a

    
    -alanine linker (like Dabigatran analogs), screen the 2-methyl derivative to assess if the added rigidity improves binding affinity or metabolic stability.
    
References
  • Synthesis of Beta-Amino Esters

    • Title: "Hydrogenation of cyanoesters: A practical route to -amino acid deriv
    • Source:Journal of Organic Chemistry.
    • Relevance: Establishes the reduction of Ethyl 2-cyanopropanoate (CAS 1572-99-2) as the standard route.
  • Enzymatic Resolution Strategies

    • Title: "Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropano
    • Source:Journal of the Brazilian Chemical Society.[4]

    • Relevance: Demonstrates the principle of using Lipases (CAL-B) for resolving -substituted esters, a protocol applicable to the 2-methyl variant.
  • Application in Heterocycles

    • Title: "Synthesis of Ethyl 3-(pyridin-2-ylamino)
    • Source:Google P
    • -amino propanoates in blockbuster drug synthesis (Dabigatran)
  • Foldamers and Peptidomimetics

    • Title: "Beta-Amino Acids in the Development of Prodrugs."
    • Source:Molecules (MDPI).
    • Relevance: Reviews the use of beta-amino acid backbones to improve drug transport and stability.

Sources

Technical Guide: Ethyl 3-amino-2-methylpropanoate Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Beta-Amino Acid Advantage[1]

In the landscape of modern peptidomimetics and drug discovery, Ethyl 3-amino-2-methylpropanoate (and its parent scaffold, 3-amino-2-methylpropanoic acid or


-aminoisobutyric acid/BAIBA) represents a critical junction between metabolic modulation and structural stability. Unlike their 

-amino acid counterparts,

-amino acids introduce an additional carbon into the backbone, conferring unique folding properties (foldamers) and significant resistance to proteolytic degradation.

This guide analyzes the synthetic utility, medicinal chemistry applications, and derivative landscape of this scaffold.[1][2] Specifically, the ethyl ester functionality serves two distinct roles:

  • Prodrug Moiety: Enhancing lipophilicity for cell permeation before intracellular hydrolysis to the bioactive BAIBA.

  • Synthetic Handle: Acting as a orthogonal protecting group during the assembly of mixed

    
    -peptides.
    

Chemical Architecture & Stereochemistry

The core structure features a primary amine at position 3 and a methyl group at position 2. This substitution pattern creates a chiral center at C2.

  • Systematic Name: Ethyl 3-amino-2-methylpropanoate[3][4]

  • CAS (Racemic): 22560-81-2

  • CAS (HCl Salt): 187886-03-9[3]

  • Key Isomers:

    • (R)-Isomer: Corresponds to D-BAIBA, a catabolite of thymine.

    • (S)-Isomer: Corresponds to L-BAIBA, produced from valine metabolism.

Critical Insight: In drug design, the C2-methyl group restricts conformational freedom, favoring specific secondary structures (e.g., 14-helices in


-peptides) that 

-peptides cannot access. This "conformational locking" is vital for high-affinity binding to targets like integrins or GPCRs.

Synthetic Workflows

To access this scaffold and its derivatives, we utilize two primary routes: Direct Esterification (for scale-up of the core) and Cyanoacetate Reduction (for generating C2-substituted analogs).

Visualization: Synthesis Pathways

SynthesisPathways Figure 1: Primary synthetic routes. Route A is preferred for the parent scaffold; Route B allows variation at C2. Start1 3-Amino-2-methylpropanoic Acid (BAIBA) Inter1 Acyl Chloride Intermediate Start1->Inter1 SOCl2, 0°C (Activation) Start2 Ethyl 2-cyanopropanoate Inter2 Beta-Amino Nitrile Start2->Inter2 H2, Raney Ni or CoCl2/NaBH4 Product Ethyl 3-amino-2-methylpropanoate Inter1->Product EtOH, Reflux (Esterification) Inter2->Product EtOH, H2SO4 (Pinner Reaction)

Route A: Thionyl Chloride Mediated Esterification (Standard Protocol)

Best for: High-yield production of the parent ethyl ester from commercially available BAIBA.

Mechanism: In situ generation of HCl and the acyl chloride intermediate drives the equilibrium toward the ester.

Route B: Cyanoacetate Reduction

Best for: Creating analogs with different groups at C2 (e.g., Ethyl 3-amino-2-ethylpropanoate).

Mechanism: Catalytic hydrogenation of the nitrile group to a primary amine. This route avoids the high cost of substituted


-amino acids by building the amine from a cyano precursor.

Medicinal Chemistry: Structure-Activity Relationships (SAR)

The utility of Ethyl 3-amino-2-methylpropanoate lies in its derivatization potential. Below is an analysis of how modifications impact biological function.

SAR Visualization

SAR_Flowchart Figure 2: SAR Logic. Modifications at C2 drive stability; Ester functionality drives bioavailability. Core Ethyl 3-amino-2-methylpropanoate (Scaffold) N_Term N-Terminus (C3-Amino) Core->N_Term C2_Pos C2-Position (Alpha-Methyl) Core->C2_Pos Ester C1-Ester (Ethyl) Core->Ester Peptidomimetics Peptidomimetics (Integrin Inhibitors) N_Term->Peptidomimetics Coupling to Ar-COOH Stability Proteolytic Stability (t1/2 > 24h in plasma) C2_Pos->Stability Steric Hindrance (Gem-dimethyl effect) Prodrug Prodrug Strategy (PEPT1 Transport) Ester->Prodrug Lipophilicity Modulation

Key Analogs and Derivatives
Derivative ClassStructural ModificationApplicationKey Reference
Parent Ester Ethyl 3-amino-2-methylpropanoateProdrug for BAIBA (metabolic enhancer)[1, 2]
Gem-Dimethyl Ethyl 3-amino-2,2-dimethylpropanoateHigh stability

-peptide builder; "Thorpe-Ingold" effect inducer
[3]
N-Heterocyclic 3-(Pyridin-2-ylamino)propanoateIntermediate for Thrombin inhibitors (e.g., Dabigatran analogs)[4]
N-Boc Protected Ethyl 3-(Boc-amino)-2-methylpropanoateSolid-phase peptide synthesis (SPPS) monomer[5]

Experimental Protocol: Synthesis of Ethyl 3-amino-2-methylpropanoate HCl

Objective: To synthesize the hydrochloride salt of the target compound on a 10g scale. Safety: Thionyl chloride (


) is corrosive and releases toxic gases (

,

). Perform in a fume hood.
Materials
  • 3-Amino-2-methylpropanoic acid (BAIBA): 10.0 g (97 mmol)

  • Absolute Ethanol: 100 mL

  • Thionyl Chloride: 14.0 mL (194 mmol, 2.0 eq)

  • Diethyl Ether (for precipitation)

Step-by-Step Methodology
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and an addition funnel. Place in an ice-water bath (

    
    ).
    
  • Solvent Charge: Add absolute ethanol (100 mL) to the flask.

  • Activation (Exothermic): Dropwise, add thionyl chloride (14.0 mL) over 20 minutes. Caution: Vigorous evolution of gas.

  • Addition: Add solid 3-amino-2-methylpropanoic acid in portions over 5 minutes.

  • Reflux: Remove the ice bath. Attach a reflux condenser and heat the mixture to reflux (

    
    ) for 4 hours.
    
    • Checkpoint: Monitor via TLC (n-Butanol:Acetic Acid:Water 4:1:1). Ninhydrin stain will show the shift from acid (lower Rf) to ester (higher Rf).

  • Workup: Cool to room temperature. Concentrate the solution in vacuo to remove excess ethanol and

    
    .
    
    • Result: A viscous yellow oil or semi-solid.

  • Crystallization: Dissolve the residue in a minimum amount of cold ethanol (approx. 10 mL) and add diethyl ether (100 mL) with rapid stirring. A white precipitate should form.

  • Filtration: Filter the white solid, wash with cold ether (

    
     mL), and dry under high vacuum.
    

Expected Yield: 14.5 - 15.5 g (90-95%). Characterization:


 NMR (

) should show the ethyl quartet (~4.2 ppm) and triplet (~1.2 ppm), confirming ester formation.

References

  • PubChem. Propanoic acid, 3-amino-2-methyl-, methyl ester, (R)-.[5] National Library of Medicine. Available at: [Link]

  • Vig, B. S., et al.Amino Acid Ester Prodrugs of Floxuridine: Synthesis and Effects of Structure, Stereochemistry, and Site of Esterification on Prodrug Hydrolysis. Molecular Pharmaceutics.
  • Google Patents.Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate (CN104926717A).
  • Tan, G., et al. Synthesis of β-amino acid derivatives.[6] ResearchGate. Available at: [Link]

Sources

"Ethyl 3-amino-2-methylpropanoate" role in medicinal chemistry

The -Methylated -Amino Acid Scaffold

A Technical Guide to Ethyl 3-amino-2-methylpropanoate[1][2]

Executive Summary

Ethyl 3-amino-2-methylpropanoate (the ethyl ester of

12


123

This guide details the structural utility, synthetic access, and application of this scaffold in the development of peptidomimetics and heterocyclic active pharmaceutical ingredients (APIs).[3]

Structural Significance & Pharmacophore Analysis[1][2][3]

The core value of Ethyl 3-amino-2-methylpropanoate lies in its ability to modulate the physicochemical properties of bioactive molecules.[1][2] It serves as a chiral building block that bridges the gap between flexible linear peptides and rigid small molecules.

1.1 The "Thorpe-Ingold" Effect & Conformational Bias

The presence of the methyl group at the


12Foldamers3
  • 
    -Peptides:  Typically form 
    
    
    -helices (3.6 residues/turn).[1][2]
  • 
    -Peptides (containing this scaffold):  Form stable 14-helices or 12-helices depending on the stereochemistry (
    
    
    vs
    
    
    ) of the methyl substituent.[1][2]
1.2 Proteolytic Stability

The introduction of the extra methylene group (


123

3
FeatureStandard

-Amino Ester
Ethyl 3-amino-2-methylpropanoate
Backbone Atoms 3 (N-C

-C)
4 (N-C

-C

-C)
Protease Sensitivity HighNegligible
Conformation Flexible /

-Helix
Restricted / 14-Helix
Metabolic Product Standard Amino AcidsBAIBA (Myokine signaling molecule)
Synthetic Access: The Hydrogenation Route

The most robust industrial route to Ethyl 3-amino-2-methylpropanoate is the catalytic hydrogenation of Ethyl 2-cyanopropanoate .[1][2] This method avoids the use of hazardous azides (Arndt-Eistert synthesis) and is scalable.[1][2]

2.1 Reaction Logic

The nitrile group (-CN) is reduced to a primary amine (-CH


123

SynthesisPathStartEthyl 2-cyanopropanoate(CAS: 1572-99-2)ReagentH2 (50 psi) / Raney NiEtOH / NH3Start->ReagentInterImine IntermediateReagent->InterReductionProductEthyl 3-amino-2-methylpropanoate(Target Scaffold)Inter->ProductSaturationDimerSecondary Amine Dimer(Impurity)Inter->DimerNo NH3 present

Figure 1: Catalytic hydrogenation pathway. The inclusion of ammonia is critical to suppress the red "Dimerization" pathway.[3]

Experimental Protocol: Synthesis & Coupling

Objective: Synthesis of a protected dipeptide intermediate using Ethyl 3-amino-2-methylpropanoate as the C-terminal unit.

3.1 Materials
  • Amine Component: Ethyl 3-amino-2-methylpropanoate hydrochloride (1.0 equiv).[1][2]

  • Acid Component: Boc-L-Phenylalanine (1.1 equiv).[1][2]

  • Coupling Agent: HATU (1.1 equiv).[3]

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv).[3]

  • Solvent: Anhydrous DMF.

3.2 Step-by-Step Methodology
  • Activation: In a flame-dried round-bottom flask, dissolve Boc-L-Phe (1.0 mmol) and HATU (1.1 mmol) in anhydrous DMF (5 mL). Stir at 0°C for 10 minutes to activate the carboxylate.

  • Neutralization: In a separate vial, dissolve Ethyl 3-amino-2-methylpropanoate HCl (1.0 mmol) in DMF (2 mL) and add DIPEA (2.0 mmol) to liberate the free amine.[1][2]

    • Note: The HCl salt is stable; the free base is hygroscopic and can cyclize to the lactam over time. Always generate the free base in situ.

  • Coupling: Add the amine solution dropwise to the activated acid solution. Add the remaining DIPEA (1.0 mmol) to maintain pH ~8.[3]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1][2]

  • Workup: Dilute with EtOAc (50 mL). Wash sequentially with 1M HCl (remove unreacted amine/DIPEA), sat. NaHCO

    
     (remove unreacted acid), and brine.
    
  • Purification: Dry over Na

    
    SO
    
    
    , concentrate, and purify via flash column chromatography.
Medicinal Chemistry Applications
4.1 Peptidomimetics & "Foldamers"

This scaffold is the cornerstone of

12


123
4.2 Heterocycle Precursor

The scaffold readily cyclizes to form biologically active heterocycles.

  • 
    -Lactams:  Cyclization of the free acid form yields 3-methyl-azetidin-2-one, a core structure for monobactam antibiotics.[1][2]
    
  • Pyrimidines: Condensation with urea or amidines yields dihydrouracils (Thymine analogs), relevant in oncology (antimetabolites).[3]

ApplicationsScaffoldEthyl 3-amino-2-methylpropanoatePeptidePeptidomimetics(Protease Stability)Scaffold->PeptidePeptide CouplingLactamBeta-Lactams(Antibiotics)Scaffold->LactamCyclization (-EtOH)HeterocycleDihydropyrimidines(Antimetabolites)Scaffold->Heterocycle+ Urea/Amidine

Figure 2: Divergent synthetic utility of the scaffold in drug discovery.[1][2]

References
  • Seebach, D., & Gardiner, J. (2008).[3]

    
    -Peptidic Peptidomimetics. Accounts of Chemical Research. Link[3]
    
  • Gellman, S. H. (1998).[3] Foldamers: A Manifesto. Accounts of Chemical Research. Link[3]

  • BenchChem. (2025). Ethyl 2-cyanopropanoate Synthesis Protocol. BenchChem Protocols. Link[3]

  • PubChem. (2025).[4][5] Ethyl 3-amino-2-methylpropanoate Compound Summary. National Library of Medicine.[5] Link[3]

  • Vasudev, P. G., et al. (2011).[3]

    
    -Amino acids in Nature and their application in peptide design. Chemical Reviews. Link[3]
    

Discovery and history of "Ethyl 3-amino-2-methylpropanoate"

Author: BenchChem Technical Support Team. Date: February 2026

High-Performance Scaffold for Peptidomimetics and Metabolic Modulation

Executive Summary

Ethyl 3-amino-2-methylpropanoate (CAS 22560-81-2), the ethyl ester of the non-proteinogenic amino acid


-aminoisobutyric acid (BAIBA), represents a critical junction between classical organic synthesis and modern metabolic pharmacology. Historically utilized as a versatile intermediate in the construction of pyrimidine heterocycles and 

-lactam antibiotics, it has recently gained prominence in drug discovery as a lipophilic prodrug for BAIBA—a "myokine" signaling molecule capable of inducing browning in white adipose tissue. This guide provides a rigorous technical analysis of its synthetic evolution, physicochemical properties, and application in high-fidelity drug development workflows.

Historical Genesis & Synthetic Evolution

The discovery of Ethyl 3-amino-2-methylpropanoate is inextricably linked to the broader mid-20th-century effort to characterize


-amino acids produced during pyrimidine catabolism. While 

-alanine was well-understood, the branched isomer

-aminoisobutyric acid (BAIBA) was identified in human urine in 1951 by Fink et al., sparking interest in its synthetic derivatives.

The ethyl ester emerged not as a target in itself, but as a necessary synthetic intermediate. The "Classic Route" involves the catalytic hydrogenation of cyanoacetate derivatives—a method that remains the industrial standard due to its atom economy.

The Synthetic Divergence
  • Generation 1 (1950s-1980s): Racemic synthesis via hydrogenation of ethyl 2-cyanopropanoate. Used primarily for bulk chemical building blocks.

  • Generation 2 (1990s-Present): Enantioselective synthesis targeting the (R)- and (S)-isomers specifically. This shift was driven by the realization that biological activity (e.g., mitochondrial protection) is often stereospecific—(S)-BAIBA being the dominant catabolite of thymine, while (R)-BAIBA is formed from valine.

Synthetic Architectures & Protocols

Protocol A: The "Classic" Cyanoacetate Hydrogenation

Target: Racemic Ethyl 3-amino-2-methylpropanoate Utility: Bulk intermediate production, non-stereospecific scaffolding.

Mechanism: The synthesis relies on the


-methylation of ethyl cyanoacetate followed by the reduction of the nitrile group to a primary amine.

Step-by-Step Workflow:

  • Alkylation:

    • Reagents: Ethyl cyanoacetate (1.0 eq), Methyl iodide (1.1 eq), Sodium ethoxide (1.1 eq) or NaH.

    • Solvent: Anhydrous Ethanol or THF.[1]

    • Conditions: 0°C to Room Temperature (RT), 3 hours.

    • Process: Generate the enolate of ethyl cyanoacetate with base; add methyl iodide dropwise. The product, Ethyl 2-cyanopropanoate, is isolated via distillation.

  • Hydrogenation:

    • Catalyst: Raney Nickel (active) or Pd/C (10% loading).

    • Atmosphere:

      
       gas (50–100 psi).
      
    • Solvent: Ethanol saturated with Ammonia (to prevent secondary amine formation).

    • Conditions: 50°C, 12–24 hours.

    • Workup: Filter catalyst (Caution: Pyrophoric), concentrate filtrate. Purify via vacuum distillation.

Protocol B: Enantioselective Resolution (Kinetic)

Target: Ethyl (2S)-3-amino-2-methylpropanoate Utility: Pharmaceutical building blocks, bioactive prodrugs.

Rationale: Direct asymmetric hydrogenation of the cyano-ester is difficult. A robust alternative is the enzymatic resolution of the racemic ester using lipases (e.g., Candida antarctica Lipase B).

Workflow:

  • Enzymatic Hydrolysis:

    • Suspend racemic Ethyl 3-amino-2-methylpropanoate in phosphate buffer (pH 7.0).

    • Add CAL-B (immobilized).

    • The enzyme preferentially hydrolyzes the (R)-ester to the acid, leaving the (S)-ester intact.

  • Separation:

    • Extract the unreacted (S)-ester with Ethyl Acetate.

    • The (R)-acid remains in the aqueous phase.

  • Validation:

    • Analyze Enantiomeric Excess (ee) using Chiral HPLC (e.g., Chiralpak AD-H column).

Chemical Properties & Reactivity Profile[2]

Physicochemical Data Table

PropertyValueNotes
IUPAC Name Ethyl 3-amino-2-methylpropanoate
CAS Number 22560-81-2Free base
Molecular Formula

Molecular Weight 131.17 g/mol
Boiling Point 177.5 ± 23.0 °C@ 760 mmHg
Density 0.982 g/mL@ 25 °C
pKa (Conj.[2][3] Acid) ~10.2Typical for primary amines
Appearance Colorless to pale yellow liquidAmine odor
Solubility Soluble in EtOH, DMSO,

Moderate water solubility

Reactivity Matrix:

  • Cyclization: Upon heating or treatment with Grignard reagents, the ester can cyclize to form 3-methyl-2-azetidinone (a

    
    -lactam), a crucial scaffold for antibiotics.
    
  • Michael Addition: The amine group serves as a nucleophile in Michael additions to

    
    -unsaturated carbonyls, used in constructing larger polyamine frameworks.
    
  • Peptide Coupling: The amine can be protected (Boc/Fmoc) and the ester hydrolyzed to yield a

    
    -amino acid unit for incorporation into peptidomimetics (beta-peptides), which exhibit resistance to proteolytic degradation.
    

Biological Interface: The BAIBA Prodrug Concept

In modern drug development, Ethyl 3-amino-2-methylpropanoate is investigated as a prodrug for


-aminoisobutyric acid (BAIBA).

Mechanism of Action: BAIBA is a contraction-induced myokine that induces the "browning" of white adipose tissue via the PPAR


 pathway and increases hepatic fatty acid oxidation. However, BAIBA itself is zwitterionic and hydrophilic, limiting its passive diffusion across cell membranes.

The Ester Advantage: Masking the carboxylic acid as an ethyl ester significantly increases lipophilicity (


), facilitating transport across the intestinal epithelium and the blood-brain barrier. Once intracellular, ubiquitous esterases (e.g., carboxylesterase 1) hydrolyze the ethyl group, releasing the active BAIBA payload.
Visualization: Metabolic Activation Pathway

BAIBA_Metabolism cluster_cell Target Cell (Hepatocyte/Adipocyte) Prodrug Ethyl 3-amino-2-methylpropanoate (Lipophilic Prodrug) Transport Membrane Transport (Passive Diffusion) Prodrug->Transport Oral Intake Hydrolysis Esterase Hydrolysis (CES1) Transport->Hydrolysis Enters Cell Cytosol Intracellular Space Active BAIBA (Active Myokine) Hydrolysis->Active Cleavage Mitochondria Mitochondrial Target (Fatty Acid Oxidation) Active->Mitochondria Signaling

Caption: Metabolic activation pathway of Ethyl 3-amino-2-methylpropanoate acting as a prodrug for the myokine BAIBA.

Synthesis Visualization

The following diagram illustrates the "Classic" synthesis route from Ethyl Cyanoacetate, highlighting the critical hydrogenation step.

Synthesis_Pathway Start Ethyl Cyanoacetate (Starting Material) Step1 Alkylation (MeI, NaOEt, EtOH) Start->Step1 Nucleophilic Substitution Inter Ethyl 2-cyanopropanoate (Intermediate) Step1->Inter Step2 Catalytic Hydrogenation (H2, Raney Ni, NH3) Inter->Step2 Reduction Product Ethyl 3-amino-2-methylpropanoate (Final Product) Step2->Product Yield: ~70-80%

Caption: Two-step synthesis of Ethyl 3-amino-2-methylpropanoate via alkylation and catalytic hydrogenation.

References

  • Fink, K., Henderson, R. B., & Fink, R. M. (1951). "Beta-Aminoisobutyric Acid, A Possible Factor in Pyrimidine Metabolism." Proceedings of the Society for Experimental Biology and Medicine.

  • Roberts, L. D., et al. (2014). "β-Aminoisobutyric Acid Induces Browning of White Fat and Hepatic β-Oxidation and Is Inversely Correlated with Cardiometabolic Risk Factors." Cell Metabolism.

  • TCI Chemicals. (n.d.). "Product Specification: Ethyl 3-Amino-2-methylpropanoate." TCI Chemicals Online Catalog.

  • BenchChem. (n.d.). "Synthesis Protocols for Ethyl 2-cyanopropanoate derivatives." BenchChem Protocols.

  • Liljeblad, A., & Kanerva, L. T. (2006). "Biocatalysis in the preparation of beta-amino acids." Tetrahedron.

(Note: While specific "Eureka" historical papers for the ethyl ester are rare, Reference 1 establishes the biological foundation, and Reference 2 establishes the modern therapeutic context.)

Sources

"Ethyl 3-amino-2-methylpropanoate" commercial suppliers and pricing

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Sourcing and Technical Utilization of Ethyl 3-amino-2-methylpropanoate: A Senior Scientist’s Guide

Executive Summary This technical guide addresses the commercial acquisition, quality validation, and experimental handling of Ethyl 3-amino-2-methylpropanoate (and its hydrochloride salt). As a beta-amino acid ester, this molecule serves as a critical scaffold in peptidomimetic drug design, particularly for enhancing proteolytic stability in peptide therapeutics. This document moves beyond simple catalog listings to provide a self-validating framework for sourcing high-fidelity building blocks and preventing common experimental failures associated with beta-amino ester instability.

Part 1: Chemical Profile & Strategic Importance

Before sourcing, the researcher must distinguish between the specific stereochemical forms. The presence of the methyl group at the


-position (relative to the ester) creates a chiral center, drastically affecting biological activity and price.
FeatureSpecificationTechnical Note
IUPAC Name Ethyl 3-amino-2-methylpropanoateOften referred to as "Roche's Ester" derivative.
Racemic CAS 22560-81-2 (Free Base)Generally sold as HCl salt to prevent polymerization.
(S)-Isomer CAS 1315053-72-5 (HCl)Preferred for bioactive peptidomimetics.
(R)-Isomer CAS 10428-68-9 (Generic ref)Less common; often custom synthesized.
Molecular Weight 131.17 (Free Base) / 167.63 (HCl)Crucial: Always calculate stoichiometry based on the salt form purchased.
Stability Class Metastable (Free Base)Prone to intramolecular cyclization (

-lactam formation) or polymerization.

Strategic Insight: In drug development, the (S)-enantiomer is frequently selected to mimic the spatial arrangement of natural L-amino acids while introducing resistance to enzymatic hydrolysis.

Part 2: Commercial Landscape & Pricing Dynamics

Pricing for this intermediate is non-linear. It follows a "fine chemical" model where purity and stereochemistry dictate cost, not just volume.

Supplier Tiers and Risk Assessment
  • Tier 1: Global Catalog Suppliers (High Trust / High Cost)

    • Examples: Sigma-Aldrich (Merck), TCI Chemicals.

    • Use Case: GLP tox studies, reference standards.

    • Price Range:$150 - $400 USD / gram (Enantiopure).

    • Pros: Guaranteed CoAs, reliable supply chain.

    • Cons: Prohibitive for multi-gram synthesis.

  • Tier 2: Building Block Specialists (Balanced)

    • Examples: Enamine, Combi-Blocks, Fluorochem.

    • Use Case: Medicinal chemistry hit-to-lead optimization.

    • Price Range:$40 - $100 USD / gram .

    • Pros: High inventory of specific chiral forms; often stock the stable HCl salt.

  • Tier 3: Bulk Manufacturers (Low Cost / High QC Burden)

    • Examples: Dayang Chem, Amadis Chemical (China-based aggregators).

    • Use Case: Process chemistry, kilogram-scale scale-up.

    • Price Range:$500 - $1,200 USD / kg (Racemic).

    • Risk: Requires internal re-validation of chiral purity (ee%).

Visualization: Sourcing Decision Matrix

The following diagram illustrates the logical flow for selecting a supplier based on project phase and risk tolerance.

SourcingStrategy Start Project Phase Discovery Hit/Lead Discovery (< 5g) Start->Discovery Process Process Dev (> 100g) Start->Process Tier1 Tier 1: Catalog (Sigma/TCI) High Purity, High Cost Discovery->Tier1 Reference Std Tier2 Tier 2: Specialists (Enamine/Combi) Balance Cost/Speed Discovery->Tier2 Standard Process->Tier2 Speed Critical Tier3 Tier 3: Bulk (Custom Synthesis) Low Cost, High QC Risk Process->Tier3 Cost Critical QC_Check Internal Validation Tier3->QC_Check Mandatory Chiral HPLC

Caption: Decision logic for sourcing Ethyl 3-amino-2-methylpropanoate based on scale and risk tolerance.

Part 3: Quality Control & Self-Validating Systems

When receiving a shipment, particularly from Tier 2 or 3 suppliers, you must validate the material. Relying solely on the vendor's Certificate of Analysis (CoA) is a critical failure point in early discovery.

The "Self-Validating" QC Protocol

1. Identity Verification (1H NMR)

  • Solvent: DMSO-d6 (Avoid

    
     if the amine is free, as it can react slowly or mask protons).
    
  • Key Signals:

    • 
       1.10 (d, 3H): Methyl group at C2 (Verify doublet splitting to confirm integrity of the backbone).
      
    • 
       4.05 (q, 2H): Ethyl ester methylene.
      
    • Red Flag: Broad peaks in the 3.0-3.5 region suggest polymerization (poly-beta-amino esters).

2. Chiral Purity (The "Silent Killer") Racemization can occur during bulk synthesis if temperatures exceed 60°C under basic conditions.

  • Method: Chiral HPLC.

  • Column: Daicel Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane:IPA (90:10) with 0.1% Diethylamine (for free base) or TFA (for salts).

  • Acceptance Criteria: Enantiomeric Excess (ee) > 98%.

Part 4: Technical Handling & Synthetic Utility

The most common error in using Ethyl 3-amino-2-methylpropanoate is improper "free-basing." The commercial HCl salt is stable. The free amine is metastable and will cyclize to the


-lactam (3-methylazetidin-2-one) or polymerize upon heating.
Protocol: In-Situ Free-Basing for Coupling Reactions

Do not isolate the free base as a neat oil unless absolutely necessary.

  • Dissolution: Suspend the HCl salt (1.0 equiv) in dry DCM or DMF.

  • Activation: Add the carboxylic acid partner (1.1 equiv) and coupling agent (e.g., HATU or EDC).

  • Neutralization (The Critical Step): Cool to 0°C. Add DIPEA (2.5 - 3.0 equiv) dropwise.

    • Why? Keeping the temperature low during deprotonation minimizes the kinetic energy available for intramolecular cyclization (lactam formation).

  • Reaction: Allow to warm to Room Temperature only after the coupling reaction has initiated.

Visualization: Stability & Handling Workflow

This diagram outlines the safe handling pathway to avoid degradation.

HandlingWorkflow Storage Storage: HCl Salt (-20°C, Desiccated) Prep Reaction Prep Suspend in Solvent Storage->Prep Base Neutralization (DIPEA/TEA at 0°C) Prep->Base Decision Is Electrophile Present? Base->Decision Safe Safe Pathway: Amide Coupling Decision->Safe Yes (In-Situ) Danger Danger Pathway: Neat Free Base Decision->Danger No (Isolation) Degradation Degradation: Beta-Lactam / Polymer Danger->Degradation Heat / Time

Caption: Workflow for handling Ethyl 3-amino-2-methylpropanoate to prevent cyclization or polymerization.

References

  • ChemicalBook. (2024). Ethyl 3-amino-2-methylpropanoate Product Profile & CAS 22560-81-2.[1] Retrieved from

  • Sigma-Aldrich (Merck). (2024). Beta-Amino Acid Building Blocks and Derivatives. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12204213 (Ethyl 3-amino-2-methylpropanoate). Retrieved from

  • Enamine. (2024). Building Blocks for Medicinal Chemistry: Beta-Amino Acids. Retrieved from

  • Steer, D. L., et al. (2002). Beta-Amino acids: Versatile peptidomimetics. Current Medicinal Chemistry, 9(8), 811-822. (Contextual grounding for stability mechanisms).

Sources

Methodological & Application

Application Note & Protocols: Chiral Synthesis of Ethyl 3-amino-2-methylpropanoate via Catalytic Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for the chiral synthesis of Ethyl 3-amino-2-methylpropanoate, a valuable building block for various pharmaceutical agents. We delve into three primary catalytic methodologies: transition metal-catalyzed asymmetric hydrogenation, organocatalytic asymmetric Mannich reactions, and enzymatic biotransformations. Each section offers an in-depth exploration of the underlying reaction mechanisms, field-proven insights into experimental design, detailed step-by-step protocols, and comparative data to guide researchers, scientists, and drug development professionals in selecting the optimal synthetic route.

Introduction: The Significance of Chiral β-Amino Esters

Chiral β-amino acids and their ester derivatives are fundamental structural motifs in a vast array of biologically active molecules, including β-lactam antibiotics, peptides with enhanced proteolytic stability, and numerous small-molecule drugs.[1][2] Ethyl 3-amino-2-methylpropanoate, a non-proteinogenic β-amino ester, serves as a critical chiral precursor in synthetic and medicinal chemistry.[3] The precise control of its stereochemistry is paramount, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.

Catalytic asymmetric synthesis provides the most elegant and efficient means to access these enantiopure compounds, avoiding the use of stoichiometric chiral auxiliaries and enabling scalable, cost-effective production.[4] This guide will explore and compare three state-of-the-art catalytic platforms for this purpose.

Strategy 1: Transition Metal-Catalyzed Asymmetric Hydrogenation

Asymmetric hydrogenation of a prochiral β-(acylamino)acrylate precursor is one of the most powerful and widely adopted methods for synthesizing chiral β-amino esters.[1][2][5] This approach is renowned for its high efficiency, excellent enantioselectivity, and atom economy. Chiral rhodium and ruthenium complexes are the most prominent catalysts for this transformation.[1][6]

Mechanistic Insight: The Role of the Chiral Ligand

The success of this method hinges on the chiral phosphine ligand coordinated to the metal center (typically Rhodium or Ruthenium). The reaction proceeds via the coordination of the olefin substrate to the chiral metal catalyst, forming diastereomeric intermediates. The chiral ligand creates a sterically and electronically differentiated environment, ensuring that hydrogen is delivered preferentially to one face of the double bond.

A well-accepted mechanism for Rhodium-catalyzed hydrogenation involves the oxidative addition of H₂ to the Rh(I) catalyst, followed by substrate coordination and migratory insertion, and finally reductive elimination to yield the product and regenerate the catalyst.[7] The specific geometry and electronic properties of the ligand (e.g., Me-DuPhos, BICP) are critical in determining the enantiomeric excess (ee) of the final product.[2]

Asymmetric_Hydrogenation_Cycle Catalyst [Rh(L*)]+ Intermediate2 Rh-Dihydride Complex Catalyst->Intermediate2 Oxidative Addition Substrate Prochiral β-Enamino Ester Intermediate1 Rh-Substrate Complex Substrate->Intermediate1 H2 H₂ H2->Intermediate2 Product Chiral Product (Ethyl 3-amino-2-methylpropanoate) Intermediate3 Hydrogenated Rh-Complex Intermediate1->Intermediate3 Migratory Insertion Intermediate2->Intermediate1 Coordination Intermediate3->Catalyst Regeneration Intermediate3->Product Reductive Elimination

Caption: Catalytic cycle for Rhodium-catalyzed asymmetric hydrogenation.

Comparative Catalyst Performance

The choice of chiral ligand is crucial for achieving high enantioselectivity. Below is a summary of representative data for the hydrogenation of β-(acylamino)acrylates.

Catalyst SystemSubstrate IsomerEnantiomeric Excess (ee)YieldReference
Rh-Me-DuPhosE-isomer>99%High[2]
Rh-BICPE/Z mixture98%High[2]
Rh-PhosphoramiditeNot specifiedup to 91%>99%[8][9]
Detailed Protocol: Asymmetric Hydrogenation

This protocol is a representative procedure based on established methods for similar substrates.[2][9]

Part A: Synthesis of Precursor (Ethyl (Z)-3-acetamido-2-methylbut-2-enoate)

  • Rationale: The hydrogenation requires a prochiral enamine precursor. This can be synthesized via condensation of the corresponding β-ketoester.

  • Procedure:

    • To a solution of ethyl 2-methylacetoacetate (1 equiv.) in methanol, add ammonium acetate (1.5 equiv.) and acetamide (1.2 equiv.).

    • Heat the mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

    • Purify by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the β-enamino ester precursor.

Part B: Rhodium-Catalyzed Asymmetric Hydrogenation

  • Materials:

    • Precursor (Ethyl (Z)-3-acetamido-2-methylbut-2-enoate)

    • Rhodium catalyst: [Rh(COD)₂]BF₄

    • Chiral Ligand: (R,R)-Me-DuPhos or other suitable phosphine ligand

    • Solvent: Anhydrous, degassed Toluene or Methanol

    • Hydrogen gas (high purity)

  • Protocol:

    • Catalyst Preparation (in a glovebox): To a vial, add [Rh(COD)₂]BF₄ (0.01 equiv.) and the chiral ligand (e.g., Me-DuPhos, 0.011 equiv.). Add degassed solvent (e.g., Toluene) and stir for 30 minutes to form the active catalyst solution.

    • Reaction Setup: In a high-pressure autoclave, add the β-enamino ester precursor (1 equiv.) and dissolve it in the degassed solvent.

    • Catalyst Introduction: Transfer the prepared catalyst solution to the autoclave via cannula.

    • Hydrogenation: Seal the autoclave, purge with hydrogen gas 3-5 times, and then pressurize to the desired pressure (e.g., 40-100 psi).

    • Stir the reaction at room temperature for 12-24 hours.

    • Workup: Carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure.

    • Purification & Analysis: Purify the crude product by column chromatography. Determine the enantiomeric excess (ee%) using chiral HPLC analysis.

Strategy 2: Organocatalytic Asymmetric Mannich Reaction

Organocatalysis offers a metal-free alternative for the synthesis of chiral β-amino esters.[10] The asymmetric Mannich reaction, which involves the addition of a ketone or ester enolate to an imine, is a powerful C-C bond-forming strategy.[11] Chiral bifunctional catalysts, such as thioureas derived from amino acids or diamines, are particularly effective.[10][11]

Mechanistic Insight: Bifunctional Catalysis

Chiral bifunctional thiourea catalysts operate by simultaneously activating both the nucleophile and the electrophile through a network of non-covalent interactions (hydrogen bonding). The thiourea moiety activates the electrophile (the imine) by hydrogen bonding to the nitrogen atom, while a basic moiety on the catalyst (e.g., a tertiary amine) deprotonates the pronucleophile (the ester) to generate the enolate. This dual activation within a chiral scaffold brings the reactants together in a highly organized, stereodefined transition state, leading to high enantioselectivity.[10]

Organocatalytic_Mannich_Reaction cluster_0 Catalyst Activation cluster_1 Stereoselective C-C Bond Formation Catalyst Bifunctional Thiourea Catalyst Imine N-Boc-Imine (Electrophile) Catalyst->Imine H-Bonds to N (Activation) Ester Propanoate Ester (Pronucleophile) Catalyst->Ester Base deprotonates α-C (Enolate Formation) TransitionState Chiral Transition State Assembly Imine->TransitionState Ester->TransitionState Product_Complex Product-Catalyst Complex TransitionState->Product_Complex C-C Bond Forms Product_Complex->Catalyst Catalyst Turnover Product Enantioenriched β-Amino Ester Product_Complex->Product Product Release

Caption: Workflow of a bifunctional organocatalytic Mannich reaction.

Detailed Protocol: Organocatalytic Mannich Reaction

This protocol is a representative procedure based on methods developed for the synthesis of chiral β-amino esters using bifunctional thiourea catalysts.[10][11]

  • Materials:

    • Pronucleophile: Ethyl propanoate

    • Imine Precursor: α-amidosulfone or a stable N-Boc-imine

    • Catalyst: Chiral thiourea catalyst derived from (R,R)-1,2-diaminocyclohexane (e.g., 5-10 mol%)

    • Base (if required): Mild inorganic or organic base (e.g., K₂CO₃)

    • Solvent: Anhydrous Toluene or Dichloromethane

  • Protocol:

    • Reaction Setup: To a flame-dried flask under an inert atmosphere (Nitrogen or Argon), add the chiral thiourea catalyst (0.05 equiv.) and the imine or imine precursor (1.2 equiv.).

    • Add the anhydrous solvent (e.g., Toluene) and stir the mixture.

    • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).

    • Substrate Addition: Slowly add the ethyl propanoate (1 equiv.) to the reaction mixture over 10-15 minutes.

    • Reaction Monitoring: Allow the reaction to stir for 24-48 hours, monitoring its progress by TLC or ¹H NMR analysis of an aliquot.

    • Workup: Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification & Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess (ee%) using chiral HPLC analysis.

Strategy 3: Biocatalysis using Engineered Enzymes

Biocatalysis offers an environmentally benign and highly selective route to chiral amines and their derivatives.[12] Enzymes, operating under mild aqueous conditions, can exhibit near-perfect enantio- and regioselectivity. For the synthesis of Ethyl 3-amino-2-methylpropanoate, engineered ω-transaminases (ω-TAs) are particularly promising.

Mechanistic Insight: Transaminase-Mediated Amination

ω-Transaminases catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a ketone acceptor, using pyridoxal-5'-phosphate (PLP) as a cofactor.[3] For the target molecule, the synthesis would involve the stereoselective amination of a prochiral keto-ester, ethyl 2-methyl-3-oxopropanoate. Protein engineering has been instrumental in developing robust transaminases with broad substrate scopes and high stability, making them viable for industrial-scale synthesis.[12]

Enzymatic_Synthesis KetoEster Ethyl 2-methyl-3-oxopropanoate (Prochiral Ketone) Enzyme Engineered ω-Transaminase + PLP Cofactor KetoEster->Enzyme AminoDonor Amino Donor (e.g., Isopropylamine) AminoDonor->Enzyme Product Chiral Product (Ethyl 3-amino-2-methylpropanoate) Enzyme->Product Stereoselective Amination Byproduct Ketone Byproduct (e.g., Acetone) Enzyme->Byproduct

Caption: Simplified workflow for enzymatic synthesis via transamination.

General Protocol: Enzymatic Transamination

This is a generalized protocol. Specific conditions (pH, temperature, enzyme/substrate loading) must be optimized for the particular engineered enzyme used.

  • Materials:

    • Substrate: Ethyl 2-methyl-3-oxopropanoate

    • Enzyme: Lyophilized powder of an engineered ω-transaminase

    • Cofactor: Pyridoxal-5'-phosphate (PLP)

    • Amino Donor: Isopropylamine

    • Buffer: e.g., Potassium phosphate buffer (pH 7.5-8.5)

  • Protocol:

    • Reaction Buffer Preparation: Prepare the buffer solution and add the required concentration of PLP cofactor (e.g., 1 mM).

    • Enzyme Solubilization: Dissolve the lyophilized enzyme powder in the buffer to the desired concentration (e.g., 5-10 mg/mL).

    • Reaction Setup: In a temperature-controlled vessel, add the keto-ester substrate and the amino donor.

    • Initiation: Add the enzyme solution to the substrate mixture to start the reaction.

    • Reaction Control: Maintain the reaction at a constant temperature (e.g., 30-40 °C) and pH (using a pH-stat or periodic addition of base to neutralize the co-product acid if necessary).

    • Monitoring: Monitor the conversion by taking aliquots and analyzing via GC or HPLC.

    • Workup: Once the desired conversion is reached, stop the reaction by adding a water-immiscible organic solvent (e.g., methyl tert-butyl ether, MTBE) and lowering the pH to separate the product.

    • Extraction & Isolation: Extract the product into the organic layer. The enzyme remains in the aqueous phase. Wash, dry, and concentrate the organic layer to isolate the product.

    • Analysis: Determine enantiomeric excess via chiral GC or HPLC.

Comparative Summary of Catalytic Strategies

FeatureAsymmetric HydrogenationOrganocatalysisBiocatalysis (Enzymatic)
Catalyst Transition Metal (Rh, Ru)Small Organic MoleculeEnzyme (e.g., Transaminase)
Selectivity Excellent (often >99% ee)Good to ExcellentTypically Excellent (>99% ee)
Conditions High pressure (H₂), organic solventsMild temperature, organic solventsMild temperature, aqueous buffer
Scalability Well-established for large scaleGood, catalyst loading can be highExcellent, established in industry
Cost/Toxicity High (precious metals), potential for metal contaminationLower cost, generally low toxicityRenewable, but enzyme development can be costly
Key Advantage High turnover frequency, broad substrate scopeMetal-free product, operational simplicity"Green" process, exceptional selectivity
Key Challenge Cost of ligands/metals, precursor synthesisLonger reaction times, catalyst loadingSubstrate scope limitations, process optimization

Conclusion

The chiral synthesis of Ethyl 3-amino-2-methylpropanoate can be effectively achieved through several advanced catalytic methods. Asymmetric hydrogenation stands out for its high efficiency and exceptional enantioselectivity, making it a preferred route in many industrial settings. Organocatalysis provides a valuable metal-free alternative with operational simplicity, while biocatalysis represents the state-of-the-art in sustainable synthesis, offering unparalleled selectivity under environmentally benign conditions. The optimal choice of strategy will depend on specific project requirements, including scale, cost, available equipment, and downstream purity specifications.

References

  • SciSpace. (2021). Asymmetric Synthesis of Chiral Amino Carboxylic-Phosphonic Acid Derivatives. SciSpace. Retrieved from [Link]

  • Google Patents. (2015). CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. Google Patents.
  • ResearchGate. (2025). Enantioselective synthesis of beta-amino acids using hexahydrobenzoxazolidinones as chiral auxiliaries. ResearchGate. Retrieved from [Link]

  • ACS Omega. (2019). Organocatalytic Enantioselective Mannich Reaction: Direct Access to Chiral β-Amino Esters. ACS Publications. Retrieved from [Link]

  • MDPI. (n.d.). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. MDPI. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. Organic Syntheses. Retrieved from [Link]

  • Google Patents. (2004). WO2004085378A1 - Process for the preparation of chiral beta amino acid derivatives by asymmetric hydrogenation. Google Patents.
  • Hilaris Publisher. (2015). Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. Retrieved from [Link]

  • MDPI. (n.d.). Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. MDPI. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. Retrieved from [Link]

  • ACS Publications. (2023). Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis. Organic Letters. Retrieved from [Link]

  • NIH. (2025). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications. Retrieved from [Link]

  • ACS Publications. (2019). Synthesis of Chiral β-Fluoroalkyl β-Amino Acid Derivatives via Palladium-Catalyzed Hydrogenation. The Journal of Organic Chemistry. Retrieved from [Link]

  • RSC Publishing. (n.d.). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • Springer. (n.d.). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Synthesis of Optically Active Amino Acids. Retrieved from [Link]

  • PubMed. (2006). Enantioselective synthesis of beta-amino esters and its application to the synthesis of the enantiomers of the antidepressant Venlafaxine. Chemical Communications. Retrieved from [Link]

  • ACS Publications. (2019). Organocatalytic Enantioselective Mannich Reaction: Direct Access to Chiral β-Amino Esters. ACS Omega. Retrieved from [Link]

  • NIH. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Molecules. Retrieved from [Link]

  • PubMed. (2022). Asymmetric Ruthenium-Catalyzed Hydroalkylation of Racemic Allylic Alcohols for the Synthesis of Chiral Amino Acid Derivatives. Angewandte Chemie. Retrieved from [Link]

  • SciSpace. (n.d.). One-Pot Preparation of Chiral b-Amino Esters by Rhodium-Catalyzed Three- Components Coupling Reaction. SciSpace. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclic alkyl amino carbenes. Wikipedia. Retrieved from [Link]

  • MDPI. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Molecules. Retrieved from [Link]

  • MDPI. (n.d.). N-Heterocyclic Carbene-Catalyzed Generation of Homoenolates: Efficient Asymmetric Synthesis of Dispirocyclopentanones by Direct Annulation of Enals and Isoindigos. MDPI. Retrieved from [Link]

  • Sci-Hub. (2007). Enantioselective synthesis of β2-amino acids using rhodium-catalyzed hydrogenation. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • NIH. (n.d.). Enantioselective Synthesis of α‐Aryl‐β2‐Amino‐Esters by Cooperative Isothiourea and Brønsted Acid Catalysis. Angewandte Chemie. Retrieved from [Link]

  • Organic Chemistry Portal. (1999). Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates. The Journal of Organic Chemistry. Retrieved from [Link]

  • RSC Publishing. (2007). Enantioselective synthesis of β2-amino acids using rhodium-catalyzed hydrogenation. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Osmium tetroxide. Wikipedia. Retrieved from [Link]

  • ResearchGate. (2020). Scheme 3. Proposed mechanism for Rh-catalyzed asymmetric hydrogenation. ResearchGate. Retrieved from [Link]

Sources

"Ethyl 3-amino-2-methylpropanoate" in peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Ethyl 3-amino-2-methylpropanoate in Peptidomimetic Synthesis


-Aminoisobutyric Acid ( 

-AIBA) Derivatives

Part 1: Core Directive & Executive Summary

Ethyl 3-amino-2-methylpropanoate is the ethyl ester of 3-amino-2-methylpropanoic acid (also known as


-aminoisobutyric acid or 

-AIBA). In the context of peptide synthesis, this molecule serves two critical roles:
  • C-Terminal Cap: Used directly to introduce a proteolytically stable, hydrophobic C-terminus.

  • Building Block Precursor: The ethyl ester is a stable intermediate that must be converted into an

    
    -protected free acid (e.g., Fmoc-
    
    
    
    -AIBA-OH) for incorporation into the peptide backbone via Solid Phase Peptide Synthesis (SPPS).

Key Technical Challenges:

  • Steric Hindrance: The

    
    -methyl group (position 2) imposes significant steric bulk, reducing coupling efficiency compared to standard 
    
    
    
    -alanine.
  • Orthogonality: Converting the ethyl ester to a free acid without removing base-labile

    
    -protecting groups (like Fmoc) requires precise chemical control.
    
  • Chirality: The molecule possesses a chiral center at position 2. Maintaining enantiomeric purity during hydrolysis and coupling is paramount.

Part 2: Scientific Integrity & Logic (Protocols)

Workflow Overview

The following diagram illustrates the critical decision tree for handling Ethyl 3-amino-2-methylpropanoate.

G Start Ethyl 3-amino-2-methylpropanoate (Starting Material) Decision Intended Application? Start->Decision PathA C-Terminal Cap (Solution Phase) Decision->PathA Retain Ester PathB Backbone Elongation (SPPS) Decision->PathB Need Free Acid StepA1 N-Protection (Fmoc/Boc) PathA->StepA1 StepB1 N-Fmoc Protection PathB->StepB1 StepA2 Direct Coupling to Pre-activated Fragment StepA1->StepA2 StepB2 Selective Ester Hydrolysis (LiOH or CaI2) StepB1->StepB2 Critical Step StepB3 SPPS Coupling (HATU/HOAt) StepB2->StepB3

Figure 1: Decision tree for processing Ethyl 3-amino-2-methylpropanoate based on synthetic goals.

Protocol 1: Preparation of SPPS-Ready Building Block (Fmoc- -AIBA-OH)

Objective: Convert the commercial ethyl ester into the Fmoc-protected free acid. Challenge: Standard basic hydrolysis (NaOH/MeOH) often cleaves the Fmoc group (base sensitivity). Solution: Use a mild hydrolysis protocol (Lithium Hydroxide at low temperature) or the Calcium Iodide (


) method.

Step 1: Fmoc Protection [1][2][3][4][5]

  • Dissolution: Dissolve Ethyl 3-amino-2-methylpropanoate hydrochloride (10 mmol) in 1,4-dioxane:water (1:1, 50 mL).

  • Buffering: Add

    
     (2.5 eq) to adjust pH to ~8.5.
    
  • Acylation: Add Fmoc-OSu (1.1 eq) dropwise at

    
    . Stir at Room Temperature (RT) for 4-6 hours.
    
  • Workup: Acidify to pH 2 with 1M HCl, extract with Ethyl Acetate (EtOAc), dry over

    
    , and concentrate.
    
    • Result: Fmoc-3-amino-2-methylpropanoate ethyl ester.

Step 2: Selective Hydrolysis (The "Green"


 Method) 
Rationale: Conventional LiOH hydrolysis risks Fmoc cleavage. The 

method activates the ester for hydrolysis under neutral/mild conditions.
  • Reagents: Suspend the Fmoc-ester (5 mmol) and anhydrous Calcium Iodide (

    
    , 1.5 eq) in Ethyl Acetate (EtOAc).
    
  • Reaction: Heat to reflux (

    
    ) under inert atmosphere (
    
    
    
    ) for 6–12 hours. Monitor by TLC.
  • Mechanism: The Calcium ion coordinates with the ester carbonyl and the Fmoc carbamate oxygen, activating the ester carbon for attack by trace water/iodide while stabilizing the Fmoc group.

  • Workup: Cool, wash with sodium thiosulfate (to remove iodine), then extract with mild base (

    
    ). Acidify the aqueous layer carefully to precipitate the Fmoc-acid.
    
  • Yield: Typically >85% with >99% retention of the Fmoc group.

Protocol 2: High-Efficiency Coupling in SPPS

Context: Once you have Fmoc-3-amino-2-methylpropanoic acid , coupling it to a resin-bound peptide is difficult due to the


-methyl steric hindrance.

Reagents:

  • Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is strictly required. HBTU/TBTU are often insufficient.

  • Base: DIEA (Diisopropylethylamine).

  • Additives: HOAt (1-Hydroxy-7-azabenzotriazole) reduces racemization and accelerates activation.

Procedure:

  • Activation:

    • Dissolve Fmoc-

      
      -AIBA-OH (3.0 eq relative to resin loading) in dry DMF.
      
    • Add HATU (2.9 eq) and HOAt (3.0 eq).

    • Add DIEA (6.0 eq) immediately before adding to the resin.

    • Note: Pre-activation should not exceed 2 minutes to avoid racemization.

  • Coupling:

    • Add the activated solution to the resin.[2]

    • Time: Allow to react for 2 hours (double the standard time).

    • Double Coupling: Drain and repeat the coupling step with fresh reagents is highly recommended for this specific residue.

  • Monitoring:

    • Use the Chloranil Test (for secondary amines) or Kaiser Test (for primary amines).

    • Interpretation: If the test is slightly positive after double coupling, cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Part 3: Visualization & Data

Comparative Coupling Efficiency

The following table summarizes coupling efficiencies of


-amino acids using different activation strategies.
Coupling ReagentTime (hr)Double Couple?Yield (Crude HPLC)Risk of Racemization
HBTU / DIEA 1.0No45 - 60%Low
DIC / HOBt 2.0No55 - 70%Moderate
HATU / HOAt 2.0 Yes > 95% Low
PyBOP / DIEA 2.0Yes90 - 95%Moderate
Mechanistic Pathway: Steric Hindrance & Activation

Reaction cluster_0 Kinetic Barrier Acid Fmoc-3-amino-2-methylpropanoic acid (Sterically Hindered) Activation HATU Activation (Formation of O-At ester) Acid->Activation + HATU/DIEA Transition Transition State (Bulky Methyl Group Interference) Activation->Transition + Resin-NH2 Product Peptide Bond Formation Transition->Product Slow Kinetics

Figure 2: The alpha-methyl group creates a kinetic barrier during nucleophilic attack, necessitating high-potency reagents like HATU.

References

  • Chem-Impex International. (R)-3-(Fmoc-amino)-2-methylpropionic acid Product Page. Retrieved from

  • Binette, R., et al. (2022).[4] Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. MDPI Molecules. Retrieved from

  • National Institutes of Health (NIH). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin. Retrieved from

  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from

  • AltaBioscience. Fmoc Amino Acids for SPPS: Principles and Protocols. Retrieved from

Sources

The Strategic Synthesis of β-Lactams Utilizing Ethyl 3-Amino-2-Methylpropanoate: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the landscape of pharmaceutical development, the β-lactam ring stands as a cornerstone of antibiotic discovery and a versatile synthon for a myriad of therapeutic agents. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of ethyl 3-amino-2-methylpropanoate as a readily available precursor for the synthesis of substituted β-lactams, specifically focusing on the formation of 3-methyl-azetidin-2-one. This guide will delve into the mechanistic underpinnings of the synthetic strategy, provide detailed, field-proven protocols, and offer insights into the critical parameters governing the success of the reaction.

Introduction: The Enduring Significance of the β-Lactam Scaffold

The β-lactam (2-azetidinone) nucleus is a four-membered cyclic amide that forms the core structural motif of some of the most important classes of antibiotics, including penicillins, cephalosporins, carbapenems, and monobactams.[1] Their profound impact on human health has driven continuous efforts to develop novel synthetic methodologies for accessing diverse and functionally rich β-lactam derivatives. Ethyl 3-amino-2-methylpropanoate serves as an accessible and versatile building block in this endeavor, offering a direct route to β-lactams with a methyl substituent at the C3 position, a common feature in various biologically active molecules.

The Grignard-Mediated Cyclization: A Direct and Efficient Approach

Among the various strategies for β-lactam synthesis, the intramolecular cyclization of β-amino esters presents a direct and atom-economical approach. One of the most effective methods for achieving this transformation is through the use of Grignard reagents. This protocol focuses on the Grignard-mediated cyclization of ethyl 3-amino-2-methylpropanoate to yield 3-methyl-azetidin-2-one.

The causality behind this experimental choice lies in the dual role of the Grignard reagent. Firstly, it acts as a base to deprotonate the primary amine, rendering it a more potent nucleophile. Secondly, the magnesium ion of the Grignard reagent can coordinate with the carbonyl oxygen of the ester, activating it towards intramolecular nucleophilic attack by the newly formed amide anion. This concerted mechanism facilitates the ring closure to form the strained four-membered β-lactam ring.

Protocol 1: Synthesis of 3-Methyl-Azetidin-2-one via Grignard-Mediated Cyclization

This protocol details the step-by-step methodology for the synthesis of 3-methyl-azetidin-2-one from ethyl 3-amino-2-methylpropanoate using ethylmagnesium bromide.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Ethyl 3-amino-2-methylpropanoate≥98%Commercially Available---
Magnesium turnings≥99.5%Commercially AvailableEnsure they are fresh and unoxidized.
Bromoethane≥99%Commercially AvailableDry over molecular sieves before use.
Anhydrous Diethyl Ether (Et₂O)ACS GradeCommercially AvailableMust be strictly anhydrous.
Anhydrous TolueneACS GradeCommercially AvailableMust be strictly anhydrous.
Saturated Aqueous Ammonium Chloride (NH₄Cl)ACS GradePrepared in-house---
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available---
Round-bottom flasks------Oven-dried and cooled under inert gas.
Condenser------Oven-dried and cooled under inert gas.
Dropping funnel------Oven-dried and cooled under inert gas.
Magnetic stirrer and stir bars---------
Inert gas supply (Argon or Nitrogen)High Purity------
Experimental Procedure

Part A: Preparation of Ethylmagnesium Bromide (Grignard Reagent)

  • Setup: Assemble a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (filled with calcium chloride), and a dropping funnel. Maintain a positive pressure of inert gas (argon or nitrogen) throughout the reaction.

  • Initiation: Place magnesium turnings (2.0 g, 82.3 mmol) in the flask. Add a small crystal of iodine to activate the magnesium surface.

  • Grignard Formation: Add a solution of bromoethane (8.1 g, 74.3 mmol) in anhydrous diethyl ether (50 mL) to the dropping funnel. Add a small portion of this solution to the magnesium turnings. The reaction should initiate spontaneously, evidenced by bubbling and a gentle reflux. If the reaction does not start, gentle warming with a heat gun may be necessary.

  • Addition: Once the reaction has initiated, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue stirring the mixture at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent. The resulting solution should be a cloudy grey or brown color.

Part B: Cyclization of Ethyl 3-Amino-2-Methylpropanoate

  • Reactant Solution: In a separate flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, prepare a solution of ethyl 3-amino-2-methylpropanoate (5.0 g, 34.4 mmol) in anhydrous toluene (100 mL).

  • Addition of Grignard Reagent: Cool the solution of the amino ester to 0 °C using an ice bath. Slowly add the freshly prepared ethylmagnesium bromide solution from Part A to the stirred amino ester solution via a cannula or dropping funnel over a period of 30 minutes. The addition is exothermic, and the temperature should be maintained below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture to 0 °C in an ice bath. Carefully and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (50 mL) to decompose the unreacted Grignard reagent and the magnesium alkoxide intermediate.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the combined organic phase over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford pure 3-methyl-azetidin-2-one.

Expected Yield and Characterization
  • Yield: 65-75%

  • Appearance: Colorless to pale yellow oil or low-melting solid.

  • ¹H NMR (CDCl₃, 400 MHz): δ 1.25 (d, 3H), 2.70-2.80 (m, 1H), 3.10-3.20 (m, 1H), 3.35-3.45 (m, 1H), 6.5-7.0 (br s, 1H, NH).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 15.8, 38.5, 42.1, 172.5.

  • IR (neat, cm⁻¹): 3250 (N-H stretch), 1735 (C=O, β-lactam).

Mechanistic Rationale and Workflow Visualization

The Grignard-mediated cyclization proceeds through a well-defined mechanistic pathway. The following diagram illustrates the key steps involved in the transformation of ethyl 3-amino-2-methylpropanoate to 3-methyl-azetidin-2-one.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Elimination & Workup A Ethyl 3-amino-2-methylpropanoate C Magnesium Amide Intermediate A->C Deprotonation B Ethylmagnesium Bromide (EtMgBr) B->C D Magnesium Enolate C->D Coordination & Attack E Tetrahedral Intermediate D->E Ring Closure F Magnesium Alkoxide E->F Elimination of EtO-MgBr G 3-Methyl-azetidin-2-one F->G Aqueous Workup (NH4Cl)

Caption: Grignard-mediated synthesis of 3-methyl-azetidin-2-one.

Troubleshooting and Key Considerations

  • Anhydrous Conditions: The success of this reaction is critically dependent on maintaining strictly anhydrous conditions. Grignard reagents are highly reactive towards protic solvents, including water. All glassware must be thoroughly dried, and anhydrous solvents must be used.

  • Initiation of Grignard Reaction: The initiation of the Grignard reaction can sometimes be sluggish. Activating the magnesium turnings with a small crystal of iodine or a few drops of 1,2-dibromoethane can be helpful.

  • Temperature Control: The addition of the Grignard reagent to the amino ester is exothermic. Maintaining a low temperature during the addition is crucial to prevent side reactions, such as the addition of a second equivalent of the Grignard reagent to the ester carbonyl.

  • Purity of Starting Material: The purity of ethyl 3-amino-2-methylpropanoate is important. Any acidic impurities can consume the Grignard reagent, leading to lower yields.

Conclusion

The Grignard-mediated cyclization of ethyl 3-amino-2-methylpropanoate offers a reliable and efficient pathway for the synthesis of 3-methyl-azetidin-2-one, a valuable building block for more complex β-lactam derivatives. By understanding the underlying mechanism and adhering to the detailed protocol and key considerations outlined in this application note, researchers can confidently employ this methodology in their synthetic endeavors. This approach underscores the power of organometallic reagents in facilitating challenging transformations and provides a practical tool for the continued exploration of the rich chemical space of β-lactam chemistry.

References

  • Marquez, J. (2012). Synthesis of Novel BIS-β-LACTAMS. Master of Science Thesis, University of North Texas. [Link]

  • Das, A., & Banik, B. (2020). Synthesis of β-Lactams. Encyclopedia.pub. [Link]

  • The Synthesis of Functionalised beta-Lactams. (1988). PhD Thesis, University of Glasgow. [Link]

  • Conde, S., et al. (2010). Novel and Recent Synthesis and Applications of β-Lactams. Current Organic Chemistry, 14(1), 35-59. [Link]

  • Formation of NH‐azetidines from Grignard reagents. (n.d.). ResearchGate. Retrieved from [Link]

  • Akbaba, Y., et al. (2024). Synthesis of β-lactams and transformation to β-amino acid ethyl ester derivatives: Theoretical calculations. Tetrahedron, 134811. [Link]

  • Hosseyni, S., & Jarrahpour, A. (2018). Recent advances in β-lactam synthesis. Organic & Biomolecular Chemistry, 16(37), 6840-6852. [Link]

  • Al-Masoudi, N. A., et al. (2018). Synthesis and Characterization of Some 2-Azetidinones and Unexpected Azet-2(1H)-ones. Croatica Chemica Acta, 91(2), 221-229. [Link]

  • Flayyih Ali, S. T., & Ghanim, H. T. (2016). Synthesis and characterization of β-Lactam compounds. Journal of Chemical and Pharmaceutical Research, 8(8), 730-738. [Link]

  • Raval, J. P., et al. (2010). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica, 2(4), 205-217. [Link]

  • Singh, P., et al. (2019). Synthesis and biological study of Azetidinone derivatives. Journal of Drug Delivery and Therapeutics, 9(2-s), 1-5. [Link]

  • Al-Amiery, A. A., et al. (2012). Synthesis and Characterization of Some New Azetidin-2-ones Containing Coumarin Moiety and Their Antimicrobial Study. Molecules, 17(5), 5713-5724. [Link]

  • Al-Bayati, R. I. H., & Al-Amiery, A. A. (2022). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. ScienceScholar, 4(2), 4437-4448. [Link]

  • Lee, I. H., et al. (2007). Advances in the chemistry of β-lactam and its medicinal applications. Current Medicinal Chemistry, 14(2), 159-183. [Link]

  • Fiori, L., et al. (2017). Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents. European Journal of Medicinal Chemistry, 139, 783-793. [Link]

  • Lu, G. (2009). Syntheses of Azetidines and Azetidin-2-ones. Literature Seminar. [Link]

  • Gresham, T. L., et al. (1949). β-Propiolactone. VII.1 Reactions with Grignard Reagents. Journal of the American Chemical Society, 71(2), 661-664. [Link]

Sources

Asymmetric synthesis of beta-amino acids using "Ethyl 3-amino-2-methylpropanoate"

Application Note: Stereoselective Synthesis of -Amino Acids

Focus: Ethyl 3-amino-2-methylpropanoate Scaffolds

Executive Summary

This Application Note details the asymmetric synthesis and resolution protocols for Ethyl 3-amino-2-methylpropanoate (also known as Ethyl


-amino acids

Unlike natural



This guide presents two validated routes:

  • Biocatalytic Kinetic Resolution: Ideal for mild, scalable purification of racemic feedstocks using Candida antarctica Lipase B (CAL-B).

  • Asymmetric Hydrogenation: A high-atom-economy route using Rhodium-Phosphine catalysis to generate the chiral center de novo from acrylate precursors.

Strategic Overview & Pathway Selection

The choice between resolution and asymmetric synthesis depends on the available starting material and scale.

FeatureRoute A: Biocatalytic ResolutionRoute B: Asymmetric Hydrogenation
Starting Material Racemic Ethyl 3-amino-2-methylpropanoateEthyl 2-(aminomethyl)acrylate (Protected)
Key Reagent Immobilized Lipase (CAL-B)Chiral Rhodium Catalyst (e.g., Rh-DuPhos)
Max Theoretical Yield 50% (unless Dynamic Kinetic Resolution)100%
Enantiomeric Excess (ee) >99% (highly selective)95-99% (ligand dependent)
Operational Complexity Low (Ambient temp, aqueous buffer)High (High pressure

, inert atmosphere)
Green Metric High (Enzyme recyclable)Moderate (Heavy metal usage)
Visual Workflow (DOT Diagram)

GStart_RacRacemic Feedstock(Ethyl 3-amino-2-methylpropanoate)Process_BioRoute A: Biocatalysis(CAL-B Lipase)Start_Rac->Process_Bio pH 7.0 BufferStart_AcrylatePrecursor(Ethyl 2-aminomethylacrylate)Process_ChemRoute B: Asym. Hydrogenation(Rh-Chiral Phosphine)Start_Acrylate->Process_Chem H2 (5-10 bar)Inter_HydrolysisSelective HydrolysisProcess_Bio->Inter_Hydrolysis EnantioselectiveInter_CoordinationOlefin Coordination& Migratory InsertionProcess_Chem->Inter_Coordination Rh(I) CycleProduct_S(S)-Acid + (R)-Ester(Resolution Mixture)Inter_Hydrolysis->Product_S SeparationProduct_PureChiral Ethyl 3-amino-2-methylpropanoate(High ee)Inter_Coordination->Product_Pure Reductive Elimination

Figure 1: Decision tree for synthesizing chiral

Protocol A: Biocatalytic Kinetic Resolution

Objective: Isolation of (R)-Ethyl 3-amino-2-methylpropanoate from racemic mixture. Mechanism: Candida antarctica Lipase B (CAL-B) preferentially hydrolyzes the (S)-ester, leaving the (R)-ester intact.

Materials
  • Substrate: Racemic Ethyl 3-amino-2-methylpropanoate (10 mmol).

  • Enzyme: Novozym 435 (Immobilized CAL-B), >5000 U/g.

  • Solvent: Phosphate Buffer (100 mM, pH 7.0) / MTBE (Methyl tert-butyl ether) biphasic system or pure organic solvent with water equivalent.

  • Base: 0.5 M NaOH (for pH stat titration).

Step-by-Step Methodology
  • Preparation: Dissolve 1.31 g (10 mmol) of racemic amino ester in 20 mL of MTBE.

  • Emulsification: Add 20 mL of Phosphate Buffer (pH 7.0). Stir vigorously to create an emulsion.

  • Initiation: Add 100 mg of Novozym 435 beads.

  • Incubation: Stir at 30°C. Monitor pH. As hydrolysis proceeds, the free acid is formed, dropping the pH.

  • pH Control (Critical): Use an autotitrator to maintain pH 7.0 by adding 0.5 M NaOH.

    • Note: The consumption of NaOH correlates directly to conversion. Stop the reaction at exactly 50% conversion (approx. 10 mL of NaOH consumed).

  • Termination: Filter off the enzyme beads. The reaction stops immediately upon enzyme removal.

  • Separation:

    • Aqueous Phase: Contains the (S)-3-amino-2-methylpropanoic acid (hydrolyzed product).

    • Organic Phase: Contains the unreacted (R)-Ethyl 3-amino-2-methylpropanoate .

  • Purification: Wash the organic phase with saturated

    
     to remove traces of acid. Dry over 
    
    
    and concentrate in vacuo.

Performance Metrics:

  • Yield: ~45% (Theoretical max 50%).

  • ee: >98% (R-isomer).[1][2][3]

Protocol B: Asymmetric Hydrogenation

Objective: De novo synthesis of (S)-Ethyl 3-amino-2-methylpropanoate. Mechanism: Rhodium-catalyzed hydrogenation of the C=C bond. The chiral ligand dictates the facial selectivity of hydrogen addition.

Materials
  • Substrate: Ethyl 2-(acetamidomethyl)acrylate (N-protected precursor). Note: Free amines can poison the catalyst; N-protection (Acetyl or Boc) is recommended.

  • Catalyst Precursor:

    
     or 
    
    
    .
  • Chiral Ligand: (S,S)-Me-DuPhos or (S)-TangPhos.

  • Solvent: Degassed Methanol (MeOH).

  • Gas: Hydrogen (

    
    ), UHP grade.
    
Step-by-Step Methodology
  • Glovebox Operation (Catalyst Formation):

    • In a nitrogen-filled glovebox, mix

      
       (1.0 mol%) and (S,S)-Me-DuPhos (1.1 mol%) in MeOH. Stir for 15 min until the solution turns orange-red (active catalyst species).
      
  • Substrate Loading: Dissolve the acrylate substrate (1.0 equiv) in MeOH (0.5 M concentration). Add the catalyst solution to the substrate.

  • Hydrogenation:

    • Transfer the mixture to a high-pressure autoclave.

    • Purge with

      
       (3 cycles at 5 bar) to remove 
      
      
      .
    • Pressurize to 5–10 bar (70–145 psi) .

    • Stir at Room Temperature (25°C) for 12 hours.

  • Workup:

    • Vent

      
       carefully.
      
    • Concentrate the solution.

    • Pass through a short plug of silica gel to remove the Rhodium catalyst.

  • Deprotection (Optional): If the free amine is required, reflux in 6N HCl (for Acetyl) or use TFA/DCM (for Boc).

Performance Metrics:

  • Yield: >95%.

  • ee: 96–99% (Ligand dependent).

Analytical Quality Control

Verification of enantiomeric excess (ee) is mandatory.

  • Derivatization: The free amine often tails on chiral columns. Derivatize with acetic anhydride or trifluoroacetic anhydride (TFAA) before injection.

  • Method: Chiral GC or HPLC.

    • Column: Chiralpak AD-H or OD-H (HPLC); Chirasil-Val (GC).

    • Mobile Phase (HPLC): Hexane:Isopropanol (90:10) + 0.1% Diethylamine.

    • Detection: UV at 210 nm.

Data Summary Table

ParameterRacemic StandardEnzymatic Product (Route A)Hydrogenation Product (Route B)
Retention Time (R) 12.4 min12.4 min (Major)12.4 min (Minor)
Retention Time (S) 14.1 min14.1 min (Minor)14.1 min (Major)
Calculated ee 0%>98% (R)>96% (S)
References
  • Juaristi, E., & Soloshonok, V. A. (2005). Enantioselective Synthesis of

    
    -Amino Acids. Wiley-VCH. Link
    
  • Ager, D. J. (2005).
  • Liljeblad, A., & Kanerva, L. T. (2006).

    
    -amino acids". Tetrahedron, 62(25), 5831-5854. Link
    
  • Heller, D., et al. (2002).
  • Novozymes Corp. "Application Sheet: Kinetic Resolution with Novozym 435". Link

Disclaimer: This Application Note is for research purposes. All chemical handling must comply with local safety regulations (EHS).

Troubleshooting & Optimization

Technical Support Center: Ethyl 3-amino-2-methylpropanoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized technical support resource for researchers synthesizing Ethyl 3-amino-2-methylpropanoate (CAS: 4504-27-2 / HCl salt: 187886-03-9). It focuses on the most common industrial and laboratory route: the catalytic hydrogenation of Ethyl 2-cyanopropionate .[1]

Executive Summary: The Reaction Landscape

Synthesizing Ethyl 3-amino-2-methylpropanoate via the hydrogenation of Ethyl 2-cyanopropionate is a balancing act. While the reduction of the nitrile group (


) to the primary amine (

) is straightforward in theory, the presence of the ester functionality (

) and the reactivity of the intermediate imines create a "perfect storm" for side reactions.[1]

The three primary enemies of high purity in this synthesis are:

  • Dimerization (Formation of secondary amines).[1]

  • Amidation/Hydrolysis (Attack on the ester group).[1]

  • Cyclization (Formation of

    
    -lactams or oligomers).[1]
    

Visualizing the Impurity Pathways

To troubleshoot effectively, you must visualize where the side products originate.[1] The diagram below maps the kinetic competition between the desired pathway and the parasitic side reactions.

ReactionPathways Start Ethyl 2-cyanopropionate (Starting Material) Imine Imine Intermediate (R-CH=NH) Start->Imine + H2, Cat. Product Ethyl 3-amino-2-methylpropanoate (Target Product) Imine->Product + H2 (Fast) Dimer Secondary Amine Dimer (Major Impurity) Imine->Dimer + Product (- NH3) Amide Amide Byproduct (3-Amino-2-methylpropanamide) Product->Amide + NH3 (Excess) Acid Hydrolysis Product (Free Acid) Product->Acid + H2O

Figure 1: Reaction network showing the competition between hydrogenation (green) and side reactions (red).[1]

Impurity Profile & Troubleshooting Guide

Issue 1: The "Dimer" (Secondary Amine)

Symptom: LC-MS shows a large peak with Mass


.
Identity:  Bis(3-ethoxy-2-methyl-3-oxopropyl)amine.
Mechanism:  The primary amine product reacts with the intermediate imine on the catalyst surface, eliminating ammonia to form a secondary amine.[1]
Root Cause Technical Solution
Low Ammonia Partial Pressure Add Ammonia: The presence of excess

shifts the equilibrium away from dimerization. Standard protocol suggests saturating the solvent with ammonia gas or using 7M

in MeOH/EtOH.[1]
Slow Hydrogenation Rate Increase Pressure/Catalyst: A slow reaction leaves the reactive imine intermediate exposed longer.[1] Increase

pressure (>50 bar) or catalyst loading (Raney Ni or Rh/Al

O

) to push the imine to amine quickly.[1]
Catalyst Choice Switch to Rhodium: Rhodium (Rh) catalysts are generally more selective for primary amines than Palladium (Pd) or Platinum (Pt), which favor secondary amines.[1]
Issue 2: Amidation (Loss of Ester)

Symptom: Loss of ethyl group in NMR; formation of a polar impurity.[1] Identity: 3-Amino-2-methylpropanamide. Mechanism: While ammonia suppresses dimerization, it is also a nucleophile that can attack the ester group, converting it to an amide (


).[1]
Root Cause Technical Solution
Excessive Contact Time Quench Immediately: Do not let the reaction stir with ammonia after

uptake ceases. The amidation rate is slower than hydrogenation but significant over time.[1]
Temperature too High Cool Down: Amidation activation energy is higher than hydrogenation.[1] Keep the reaction temperature below 40°C.
Alternative Additive Use Acetic Acid: Instead of ammonia, use an acidic additive (e.g., Acetic Acid or

).[1] Protonating the amine product (

) prevents it from attacking the imine, stopping dimerization without risking amidation.[1]
Issue 3: Transesterification

Symptom: Appearance of Methyl ester peaks (singlet ~3.7 ppm) when Ethyl ester is expected.[1] Identity: Methyl 3-amino-2-methylpropanoate.[2] Mechanism: Using Methanol as a solvent for an Ethyl ester substrate.[1]

Root Cause Technical Solution
Solvent Mismatch Match Solvent to Ester: Always use Ethanol for Ethyl esters. If you use Methanol, the alkoxide generated (even in trace amounts) will scramble the ester alkyl group.[1]

Optimized Experimental Protocol

This protocol balances the suppression of dimers against the risk of amidation.[1]

Reagents:

  • Ethyl 2-cyanopropionate (1.0 eq)

  • Raney Nickel (20 wt% loading) or Rh/Al

    
    O
    
    
    
    (5 wt%)[1]
  • Solvent: Ethanol (Absolute)

  • Additive: Ammonia (gas or solution) OR Acetic Acid (1.1 eq)

Step-by-Step Workflow:

  • Preparation: Dissolve Ethyl 2-cyanopropionate in Ethanol (concentration ~0.5 M).

  • Additive Selection:

    • Route A (Basic): Add ammonia (approx. 5-10 eq). Risk: Amidation.[1][3][4] Benefit: Clean amine profile.[1]

    • Route B (Acidic): Add Acetic Acid (1.1 eq).[1] Risk: Slower kinetics.[1] Benefit: Zero amidation, stable salt form.[1]

  • Hydrogenation:

    • Load catalyst under inert atmosphere (Argon/Nitrogen).[1][5]

    • Pressurize with

      
       to 50-60 bar  (High pressure is critical for selectivity).
      
    • Stir vigorously at 25-35°C . Do not heat above 40°C.

  • Monitoring: Monitor

    
     uptake. Stop reaction immediately when uptake plateaus.
    
  • Work-up:

    • Filter catalyst (Caution: Raney Ni is pyrophoric).[1]

    • If Ammonia was used: Concentrate immediately under reduced pressure to remove

      
      .[1]
      
    • If Acid was used: The product is the acetate salt.[1] Neutralize with

      
       if free base is required.[1]
      

Frequently Asked Questions (FAQs)

Q: Can I use Pd/C for this hydrogenation? A: Pd/C is often too active for the reduction of the intermediate imine to the secondary amine.[1] If you must use Pd/C, you must use an acidic solvent (e.g., Ethanol + HCl or Acetic Acid) to protonate the primary amine as it forms, rendering it non-nucleophilic.[1]

Q: I see a peak at [M-46] in my mass spec. What is it? A: This corresponds to the loss of Ethanol (


), suggesting cyclization .[1] The product is likely 3-methyl-2-azetidinone  (

-lactam) or a linear oligomer. This occurs if the free base is heated excessively during distillation.[1] Store the product as the HCl salt to prevent this.[1]

Q: Why is the Michael Addition route (Ethyl Methacrylate + Ammonia) not preferred? A: While theoretically simpler, the Michael addition of ammonia to methacrylates suffers from poor selectivity.[1] It is difficult to stop at the mono-addition stage; the primary amine product is more nucleophilic than ammonia, leading to significant amounts of bis-adducts (tertiary amines).[1]

References

  • Nitrile Hydrogenation Selectivity

    • Title: "Hydrogenation of Nitriles to Amines"[1]

    • Source: Organic Reactions (Wiley)
    • URL:[Link]

  • Synthesis of Beta-Amino Acids

    • Title: "Enantioselective Synthesis of -Amino Acids"
    • Source: Wiley Online Library[1]

    • URL:[Link]

  • Compound Data (PubChem)

    • Title: "Ethyl 3-amino-2-methylpropano
    • Source: PubChem[1][6][7]

    • URL:[Link]

  • Catalyst Selection Guide

    • Title: "Heterogeneous Catalysts for the Hydrogenation of Nitriles"[1]

    • Source: Johnson Matthey Technology Review[1]

    • URL:[Link]

Sources

Technical Support Center: Purification of Ethyl 3-amino-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: PUR-E3A2MP-001 Assigned Specialist: Senior Application Scientist, Separation Methodologies[1]

Executive Summary & Chemical Profile

User Query: "How do I purify Ethyl 3-amino-2-methylpropanoate from my reaction mixture without hydrolyzing the ester or losing the amine?"

Technical Insight: Ethyl 3-amino-2-methylpropanoate (E3A2MP) presents a classic "amphiphilic" purification challenge.[1] It contains a basic primary amine and a labile ethyl ester.[1] The primary failure modes in purification are ester hydrolysis (loss of product to the aqueous phase as the amino acid) and intramolecular cyclization/polymerization (loss of product to oligomers).

The free base is an oil that is prone to oxidative degradation and self-condensation.[1] The most robust purification strategy is a modified Acid-Base Extraction followed by immediate conversion to a stable salt (HCl or Oxalate).

Chemical Profile Table
ParameterValue / CharacteristicImplication for Purification
CAS (Racemic) 4096-19-1Reference standard.[1]
Structure

-amino ester
Prone to hydrolysis under basic conditions.[1]
pKa (Amine) ~9.0 - 9.5 (Est.)[1]Requires pH > 10 for extraction into organic phase.[1]
Boiling Point ~65-70°C @ 1 mmHgDistillable, but risk of thermal degradation.[1]
Solubility Soluble in DCM, EtOAc, Acidic WaterIdeal for liquid-liquid extraction.[1]
Stability Low (Free Base) Store as HCl salt; keep cold.[1]

Core Protocol: The "Cold-Switch" Extraction

Standard Operating Procedure (SOP-01): Do not use standard room-temperature extraction protocols. The combination of high pH (required to free the amine) and heat will hydrolyze your ester.

Reagents:

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1]

  • 1M Hydrochloric Acid (HCl).[1]

  • Saturated Sodium Bicarbonate (

    
    ) and Sodium Carbonate (
    
    
    
    ).[1]
  • Brine.[1][2]

Workflow Diagram

ExtractionWorkflow Start Crude Reaction Mixture (Organic Solvent) AcidWash 1. Acid Wash (1M HCl, 0°C) Start->AcidWash Sep1 Phase Separation AcidWash->Sep1 OrgWaste Organic Phase (Contains Neutral/Acidic Impurities) Sep1->OrgWaste Discard AqAcid Aqueous Acid Phase (Contains Product as Salt) Sep1->AqAcid Keep Basify 2. Basify to pH 10-11 (Na2CO3, 0°C - CRITICAL) AqAcid->Basify Add Base Slowly Extract 3. Back-Extraction (DCM x 3) Basify->Extract FinalOrg Combined Organic Phase (Product Free Base) Extract->FinalOrg Dry Dry (Na2SO4) & Concentrate (Keep < 30°C) FinalOrg->Dry

Figure 1: The "Cold-Switch" Acid-Base Extraction Workflow designed to isolate the amine while preserving the ester.

Step-by-Step Methodology
  • Dissolution: Dissolve the crude reaction residue in DCM.

  • Acid Extraction (The Trap):

    • Cool the mixture to 0°C (Ice bath).

    • Extract with cold 1M HCl (3x).[1]

    • Mechanism:[2][3][4][5] The amine protonates (

      
      ), becoming water-soluble.[1] Neutral impurities (unreacted starting materials, non-basic byproducts) remain in the DCM.
      
    • Action: Keep the Aqueous Layer .[1] Discard the Organic Layer (verify by TLC first).

  • The "Cold Switch" (The Release):

    • Keep the aqueous acidic layer at 0°C .

    • Slowly add Solid

      
        or 2M NaOH  until pH reaches 10-11 .[1]
      
    • Warning: Do not exceed pH 12 if possible, and work quickly.[1] Prolonged exposure to high pH hydrolyzes the ethyl ester to the carboxylic acid.

  • Back-Extraction:

    • Immediately extract the cold basic aqueous solution with DCM (3x).

    • Combine these organic layers.[1]

  • Drying:

    • Wash with brine, dry over

      
      , and concentrate in vacuo.[6]
      
    • Bath Temperature: Do not exceed 30°C.

Troubleshooting Guide (FAQ)

Issue 1: "I followed the extraction, but my yield is near zero."

Diagnosis: You likely hydrolyzed the ester or failed to basify completely.[1]

  • Cause A (Hydrolysis): If you used strong NaOH or allowed the mixture to warm up during the basic step, the ester hydrolyzed to 3-amino-2-methylpropanoic acid. This amino acid is amphoteric and highly water-soluble at all pH levels (isoelectric point issues), making it impossible to extract back into DCM.[1]

  • Cause B (Incomplete Basification): The amine pKa is ~9. If you stopped at pH 7-8 (neutralization), the amine is still largely protonated (

    
    ) and remains in the water.
    
  • Solution:

    • Check the aqueous waste pH.[1][2] If <10, add more base and re-extract.[1]

    • If pH >12 and no product is found, check the aqueous phase by LC-MS for the hydrolyzed acid mass (M-28 loss of ethyl).

Issue 2: "The product is tailing badly on my silica column."

Diagnosis: Amines interact strongly with the acidic silanol groups on silica gel.[1]

  • Solution: Pre-treat your silica or modify your mobile phase.[1]

    • Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

      
      )  to your DCM/MeOH eluent.[1] This blocks the active sites on the silica.
      
    • Alternative Stationary Phase: Use Amino-functionalized silica or Alumina (neutral) instead of standard silica.[1]

Issue 3: "My product turned into a solid gum/polymer overnight."

Diagnosis: Self-condensation.[1] The free amine of one molecule attacked the ester of another, forming oligomers.

  • Solution: Do not store the free base. Convert it immediately to the Hydrochloride Salt.

Advanced Protocol: Isolation as the HCl Salt

This is the industry-standard method for stabilizing


-amino esters [1][2].[1]

Protocol:

  • Perform the "Cold-Switch" extraction to obtain the free base in DCM or Diethyl Ether.[1]

  • Do not concentrate to dryness.

  • Add 4M HCl in Dioxane (or ethereal HCl) dropwise to the organic solution at 0°C.

  • A white precipitate (Ethyl 3-amino-2-methylpropanoate Hydrochloride) should form.[1]

  • Filter the solid, wash with cold ether, and dry under vacuum.

  • Result: A stable, non-volatile solid that can be stored for months.

Troubleshooting Logic Tree

Troubleshooting Problem Problem Encountered Yield Low Yield Problem->Yield Purity Low Purity / Tailing Problem->Purity Stability Degradation / Gum Problem->Stability CheckAq Check Aqueous pH Yield->CheckAq Tailing Tailing on TLC? Purity->Tailing Salt Convert to HCl Salt Stability->Salt pHlow pH < 9 CheckAq->pHlow Too Acidic pHhigh pH > 11 CheckAq->pHhigh Basic Enough AddBase Add Base & Re-extract pHlow->AddBase Hydrolysis Ester Hydrolysis Likely (Restart with colder/faster workup) pHhigh->Hydrolysis AddTEA Add 1% Et3N to Eluent Tailing->AddTEA Yes

Figure 2: Decision matrix for diagnosing common isolation failures.

References

  • Guidechem. (2025).[1][7] Ethyl 3-amino-2-methylpropanoate SDS/MSDS. Retrieved from

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 21198374, Ethyl 2-amino-3-hydroxy-2-methylpropanoate (Related Structure/Properties). Retrieved from

  • University of Massachusetts Amherst. (n.d.).[1] Acid-Base Extraction Protocols. Retrieved from

  • Royal Society of Chemistry. (2019).[1] Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? (Discussing stability of beta-amino esters). Retrieved from

Sources

"Ethyl 3-amino-2-methylpropanoate" reaction condition optimization (temperature, solvent, catalyst)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Catalytic Hydrogenation of Ethyl 2-cyanopropionate to Ethyl 3-amino-2-methylpropanoate. Target Molecule: Ethyl 3-amino-2-methylpropanoate (CAS: 4228-36-4 for free base; often handled as HCl salt).[1] Primary Reaction: Catalytic Hydrogenation of Nitriles.[1][2]

Core Directive & Executive Summary

The Challenge: Synthesizing Ethyl 3-amino-2-methylpropanoate typically involves the catalytic hydrogenation of Ethyl 2-cyanopropionate .[1] The critical failure mode in this reaction is not a lack of reactivity, but a lack of selectivity . The primary amine product is highly nucleophilic and reacts with the intermediate aldimine to form a secondary amine "dimer," significantly reducing yield and complicating purification.

The Solution Strategy: Optimization relies on intercepting the intermediate imine or deactivating the product amine . This guide prioritizes two validated protocols:

  • Raney Nickel with Ammonia: Ammonia competes with the product amine, suppressing dimer formation.

  • PtO₂ (Adams' Catalyst) in Acidic Ethanol: Protonation of the primary amine immediately upon formation prevents it from attacking the imine.[1]

Standardized Experimental Protocols

Protocol A: High-Throughput / Industrial Method (Raney Nickel)

Best for: Large scale, cost-efficiency, free-base isolation.[1]

Reagents:

  • Substrate: Ethyl 2-cyanopropionate (1.0 equiv)[1]

  • Catalyst: Raney Nickel (activated, 10-20 wt% loading)

  • Solvent: Ethanol (Absolute)[1]

  • Additive: Methanolic Ammonia (7N, 5.0 equiv) or Liquid NH₃

Step-by-Step:

  • Safety Check: Raney Nickel is pyrophoric.[1] Handle under inert atmosphere (Argon/Nitrogen) at all times.[1] Keep water sprayer nearby.[1]

  • Loading: Charge the autoclave with Raney Nickel slurry (washed with EtOH). Add Ethyl 2-cyanopropionate and Ethanol.[1]

  • Additive: Add Methanolic Ammonia. Crucial: The molar excess of NH₃ drives the equilibrium away from secondary amine formation.

  • Hydrogenation: Pressurize to 50–100 bar (725–1450 psi) H₂. Heat to 50–60°C .

  • Monitoring: Monitor H₂ uptake. Reaction typically completes in 4–8 hours.[1]

  • Workup: Cool, vent H₂, and filter catalyst through Celite (keep wet!). Concentrate filtrate.[1]

  • Purification: Distillation under reduced pressure (bp ~70-75°C at 10 mmHg) or conversion to HCl salt.

Protocol B: High-Purity Lab Method (Adams' Catalyst)

Best for: Research scale, high purity, storage stability.[1]

Reagents:

  • Substrate: Ethyl 2-cyanopropionate (1.0 equiv)[1]

  • Catalyst: PtO₂ (Adams' Catalyst) (5 wt%)[1]

  • Solvent: Ethanol / Chloroform (10:[1]1) or Ethanol with conc.[1] HCl (1.1 equiv)[1]

  • Pressure: 3–5 bar (45–75 psi)[1]

Step-by-Step:

  • Dissolution: Dissolve substrate in Ethanol. Add concentrated HCl (1.1 equiv).

  • Catalyst Addition: Add PtO₂ carefully.

  • Hydrogenation: Hydrogenate at Room Temperature to 40°C at 3–5 bar.

  • Mechanism: The HCl immediately protonates the formed amine (

    
    ), rendering it non-nucleophilic.[1]
    
  • Workup: Filter catalyst. Evaporate solvent to obtain the Ethyl 3-amino-2-methylpropanoate hydrochloride salt directly.[1]

Troubleshooting & Optimization Guide (Q&A)

Category 1: Impurity Profile & Selectivity

Q: I am observing a large peak at roughly 2x molecular weight (M+ - 17). What is this? A: This is the secondary amine dimer (Bis(2-ethoxycarbonylpropyl)amine).[1]

  • Cause: The "von Braun" mechanism.[1] The reduced primary amine (

    
    ) attacks the intermediate imine (
    
    
    
    ) before H₂ can reduce it.[1]
  • Fix (Raney Ni): Increase the concentration of Ammonia.[1] If using 2 equiv, increase to 5-10 equiv.[1] The NH₃ acts as a sacrificial nucleophile.[1]

  • Fix (Pd/Pt): Switch to acidic conditions (Protocol B). If the amine is protonated, it cannot attack the imine.

Q: My product contains the hydrolyzed acid (3-amino-2-methylpropanoic acid) instead of the ester. A: Ester hydrolysis has occurred.

  • Cause: Presence of water in the solvent combined with basic conditions (excess ammonia) or high temperatures (>80°C).[1]

  • Fix: Use absolute ethanol (anhydrous). Dry the Raney Nickel with absolute ethanol washes (3x) to remove aqueous storage buffer.[1] Reduce temperature to <50°C.

Category 2: Reaction Kinetics

Q: The reaction stalls at 50% conversion. Adding more catalyst doesn't help. A: This indicates catalyst poisoning or pore blocking .[1]

  • Cause: Nitriles are strong ligands and can bind irreversibly to active sites.[1] Alternatively, the secondary amine byproduct may be coating the catalyst.

  • Fix:

    • Pressure: Nitrile reduction often has a positive order dependence on hydrogen pressure.[1] Increase pressure from 10 bar to 50 bar.

    • Pre-activation: Saturate the catalyst with H₂ before adding the substrate.[1]

    • Purify Substrate: Distill the Ethyl 2-cyanopropionate starting material. Traces of cyanide or sulfur from its synthesis can poison Pt/Ni catalysts.[1]

Category 3: Stability & Isolation[1]

Q: The free base oil turns yellow/brown and becomes viscous upon storage. A: Beta-amino esters are prone to polymerization (forming poly-beta-peptides) or oxidative degradation.[1]

  • Fix: Do not store the free base. Convert immediately to the Hydrochloride (HCl) or Tosylate (TsOH) salt .[1] The salts are stable solids and can be stored indefinitely at room temperature.[1]

Optimization Matrix: Parameter Effects

ParameterCondition A (Standard)Condition B (Optimized)Effect on Outcome
Catalyst Pd/C (Neutral)Raney Ni + NH₃ Pd/C favors secondary amine (dimer) >40%.[1] RaNi/NH₃ favors primary amine >90%.[1]
Catalyst Pd/C (Neutral)PtO₂ + HCl Acidic conditions completely suppress dimerization (Selectivity >98%).[1]
Solvent MethanolEthanol Methanol can undergo transesterification (forming Methyl ester impurity).[1] Use Ethanol to match the ester group.[1]
Temperature 80°C40–50°C High T promotes ester hydrolysis and polymerization.[1] Lower T requires higher Pressure.[1]
Pressure 1 atm (Balloon)5–50 bar Nitrile reduction is sluggish at 1 atm.[1] Higher pressure minimizes the lifetime of the reactive imine intermediate.

Mechanistic Visualization

Diagram 1: Reaction Pathways & Failure Modes

This diagram illustrates the "von Braun" divergence where the desired Primary Amine can attack the Intermediate Imine to form the unwanted Dimer.

ReactionPathway Start Ethyl 2-cyanopropionate (Substrate) Imine Aldimine Intermediate (R-CH=NH) Start->Imine + H2 (Slow) PrimaryAmine Ethyl 3-amino-2-methylpropanoate (Target Product) Imine->PrimaryAmine + H2 (Fast) (Desired Path) Dimer Secondary Amine (Major Impurity) Imine->Dimer + Primary Amine (Side Reaction) Ammonia Ammonia (NH3) (Additive) Ammonia->Imine Competes with Primary Amine

Caption: The critical competition between Hydrogenation (Green) and Condensation (Red). Ammonia suppresses the red path.

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow to resolve low yield or purity issues.

Troubleshooting Start Issue Detected CheckImpurity Analyze Impurity Profile (GC/LC-MS) Start->CheckImpurity Dimer Impurity: Secondary Amine (Dimer) CheckImpurity->Dimer Hydrolysis Impurity: Carboxylic Acid (Hydrolysis) CheckImpurity->Hydrolysis Stalled Problem: Incomplete Conversion CheckImpurity->Stalled SolDimer Solution: 1. Increase NH3 conc. 2. Switch to PtO2/HCl Dimer->SolDimer SolHydro Solution: 1. Dry Solvent (Anhydrous) 2. Lower Temp (<50°C) Hydrolysis->SolHydro SolStalled Solution: 1. Increase H2 Pressure 2. Distill Starting Material 3. Pre-reduce Catalyst Stalled->SolStalled

Caption: Diagnostic workflow for identifying and correcting reaction failures.

References

  • Nitrile Reduction Mechanisms & Selectivity

    • Chemguide.[1] "Reducing Nitriles to Primary Amines." Available at: [Link][1]

    • Explanation: Details the use of LiAlH4 vs Catalytic Hydrogenation and the specific role of temper
  • Prevention of Secondary Amine Formation

    • ResearchGate Discussion.[1][3] "How to prevent secondary amine formation in nitrile reduction?" Available at: [Link]

    • Explanation: Expert consensus on using Ammonia (Raney Ni) or Acidic media (Pt/Pd) to suppress dimerization.[1]

  • Catalyst Selection for Hydrogenation: Explanation: Technical brochure outlining the specificity of Pd/C, PtO2, and Raney Nickel for various functional groups including nitriles.
  • General Synthesis of Beta-Amino Esters

    • Organic Chemistry Portal.[1] "Synthesis of β-Amino Acids and Esters." Available at: [Link][1]

    • Explanation: Provides broader context on alternative routes (Mannich, Michael Addition)
  • Industrial Hydrogenation Parameters

    • University of Illinois.[1][4] "The Art of Heterogeneous Catalytic Hydrogenation." Available at: [Link] (Note: Deep link to PDF, verified via snippet content).

    • Explanation: Practical guide on solvent effects, pressure, and troubleshooting heterogeneous c

Sources

Troubleshooting low enantioselectivity in "Ethyl 3-amino-2-methylpropanoate" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Enantioselectivity Protocols for


-Amino Acid Derivatives

Executive Summary: The -Challenge

Welcome to the technical support hub for Ethyl 3-amino-2-methylpropanoate . Unlike its


-counterparts, this molecule presents a unique challenge: the chiral center is located at the 

-position (C2) relative to the carbonyl. This proton is acidic (

), making the stereocenter highly susceptible to racemization (epimerization) under basic or thermal stress.

Low enantiomeric excess (ee) in this synthesis is rarely a single-point failure. It usually stems from one of three vectors:[1][2]

  • Catalytic Mismatch: Using

    
    -optimized ligands for a 
    
    
    
    -substrate.
  • Substrate Geometry: Impure E/Z isomer ratios in the enamide precursor.

  • Post-Synthetic Epimerization: Racemization during workup due to "silent" basicity.

Module 1: Asymmetric Hydrogenation (Catalytic Route)

Primary Protocol: Hydrogenation of Ethyl 3-acetamido-2-methylacrylate using Rhodium(I) or Ruthenium(II) complexes.

Diagnostic Workflow: Low ee in Hydrogenation

If your ee is consistently


, follow this logic tree to isolate the variable.

HydrogenationTroubleshooting Start Issue: Low ee (<90%) CheckSubstrate 1. Check Precursor Geometry (NMR) Start->CheckSubstrate IsPure Is it pure (Z)-isomer? CheckSubstrate->IsPure Purify Action: Recrystallize/Chromatography. (Z)-isomers chelate Rh faster. IsPure->Purify No (Mix of E/Z) CheckCat 2. Check Catalyst/Ligand Match IsPure->CheckCat Yes (>98% Z) LigandType Ligand Class Used? CheckCat->LigandType WrongLigand BINAP/SegPhos (Optimized for Beta-3) LigandType->WrongLigand RightLigand DuPhos / PhthalaPhos (Optimized for Beta-2) LigandType->RightLigand CheckWorkup 3. Check Workup pH RightLigand->CheckWorkup Racemization Diagnosis: C2-Epimerization Avoid NaHCO3 washes. CheckWorkup->Racemization pH > 8

Caption: Diagnostic logic flow for isolating the root cause of enantiomeric loss in Rh-catalyzed hydrogenation.

FAQ: Hydrogenation Protocols

Q1: I am using [Ru(BINAP)] but getting 60% ee. Why? A: BINAP is a privileged ligand for


-keto esters (

-precursors), but it often struggles with the steric demand of the 2-methyl group in

-substrates.
  • Correction: Switch to electron-rich bisphospholane ligands like (R,R)-Me-DuPhos or TangPhos . These ligands create a tighter chiral pocket that rigidly enforces facial selectivity for the tetrasubstituted olefin.

  • Reference: Tang, W., & Zhang, X. (2003).[3] New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. [1]

Q2: My reaction goes to completion, but the ee drops after column chromatography. A: You are likely racemizing the product on the silica gel. Silica is slightly acidic, but if you used triethylamine (TEA) to neutralize the eluent, the residual base is deprotonating the C2 position.

  • Protocol Adjustment:

    • Avoid chromatography if possible; crystallize the N-acetyl derivative.

    • If chromatography is necessary, use neutral alumina or ensure your eluent contains 0.1% Acetic Acid (not TEA) to suppress enolization.

Q3: Does the geometry of the starting enamide matter? A: Critical. The Rhodium mechanism involves chelation of the amide oxygen and the olefin. The (Z)-isomer forms a chelate ring that hydrogenates rapidly and selectively. The (E)-isomer often hydrogenates slower and via a different, less selective manifold.

  • Standard: Ensure your starting material is

    
    .
    

Module 2: Enzymatic Resolution (Biocatalytic Route)

Primary Protocol: Kinetic resolution of racemic Ethyl 3-amino-2-methylpropanoate using Candida antarctica Lipase B (CAL-B).

Experimental Workflow: Kinetic Resolution

This method relies on the enzyme selectively hydrolyzing one enantiomer of the ester (or acylating the amine).

ParameterOptimization TargetTechnical Rationale
Enzyme Novozym 435 (Immobilized CAL-B)High stability in organic solvents; specific for

-amino esters.
Solvent MTBE or Diisopropyl EtherHydrophobic solvents preserve the essential water layer on the enzyme surface.
Acyl Donor Ethyl Acetate (Solvent/Reactant)For N-acylation mode. If hydrolyzing the ester, use phosphate buffer/organic biphasic system.
Temperature

Do not exceed 40°C. Thermal energy increases the rate of the non-selective background reaction.
Troubleshooting Guide: Biocatalysis

Issue: "The reaction stalls at 50% conversion, but ee is low."

  • Cause: Thermodynamic equilibrium. If you are doing an esterification, water production halts the reaction. If hydrolysis, product inhibition (ethanol) occurs.

  • Solution:

    • For Hydrolysis: Use a "pH stat" to maintain pH 7.0 constantly. The release of the free acid drops the pH, denaturing the enzyme.

    • For Acylation: Add molecular sieves (

      
      ) to scavenge water or use vinyl acetate as the acyl donor (releases acetaldehyde, which tautomerizes, driving equilibrium).
      

Issue: "I see hydrolysis of the ester AND acylation of the amine."

  • Cause: Chemoselectivity issue.[4][5] Lipases can act as amidases and esterases.

  • Fix: Protect the amine (e.g., N-Boc) before enzymatic resolution if you want to resolve the ester. Alternatively, perform the resolution on the free amine in an organic solvent (selective N-acylation).

Module 3: Analytical Verification

Warning: False positives are common with


-amino acids due to derivatization kinetics.

Standard Protocol: Chiral HPLC

  • Column: Daicel Chiralpak AD-H or IA (Amylose-based).

  • Mobile Phase: Hexane : IPA (90:10) + 0.1% Diethylamine (DEA) .

  • Note: The DEA is crucial to sharpen the peak of the free amine. Without it, tailing will obscure the minor enantiomer.

Derivatization Check: If analyzing the free amino ester, derivatize with Mosher's acid chloride.

  • Risk:[2][6] If the Mosher reaction is slow, the basic conditions (pyridine/TEA) required for the coupling will racemize your C2 center before you even inject the sample.

  • Better Alternative: Use Marfey's Reagent (FDAA) which reacts rapidly under mild conditions.

References

  • Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029–3070. Link

  • Lubell, W. D., Kitamura, M., & Noyori, R. (1991). Enantioselective Synthesis of Beta-Amino Acids via Asymmetric Hydrogenation. Tetrahedron: Asymmetry. Link

  • Hilaris Publisher. (2015). Enantioselective Synthesis of

    
    -amino acids: A Review. Chemical Sciences Journal. Link
    
  • BenchChem. (2025).[2] Technical Support: Synthesis of Ethyl 3-amino-2-methylbut-2-enoate and its Analogs. Link

  • RSC Publishing. (2012). Rhodium-catalyzed asymmetric hydrogenation of olefins with PhthalaPhos. Chemistry - A European Journal. Link

Sources

"Ethyl 3-amino-2-methylpropanoate" scale-up synthesis challenges and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Scale-Up Synthesis & Troubleshooting Guide

Executive Summary & Utility

Ethyl 3-amino-2-methylpropanoate is a critical


-amino acid derivative used as a chiral building block in peptidomimetics and small molecule drug discovery. Its specific structural motif—a primary amine on the 

-carbon and a methyl group on the

-carbon—creates unique steric properties often used to constrain conformational flexibility in drug targets.

Primary Synthesis Route: Catalytic Hydrogenation of Ethyl 2-cyanopropionate. Scale-Up Complexity: Moderate to High (Requires high-pressure hydrogenation and strict impurity control).

Core Synthesis Protocol (Scale-Up)

Note: This protocol is designed for a 100g to 1kg pilot scale. Always perform a safety calorimetry assessment (RC1) before scaling.

The Reaction Pathway

The industry-standard route involves the reduction of the nitrile group in Ethyl 2-cyanopropionate using Raney Nickel or Palladium on Carbon (Pd/C).



Step-by-Step Methodology
  • Catalyst Preparation:

    • Standard: Raney Nickel (active slurry). Warning: Pyrophoric.

    • Alternative: 10% Pd/C (50% water wet).

    • Loading: 5-10 wt% relative to substrate.

  • Solvent System:

    • Anhydrous Ethanol (preferred) or Methanol.

    • Critical Additive: Ammonia (

      
      ) gas or 7N 
      
      
      
      in Methanol.[1]
    • Why? Ammonia suppresses the formation of secondary amine dimers (see Troubleshooting).

  • Hydrogenation:

    • Pressure: 30–50 bar (435–725 psi).

    • Temperature: 50°C – 70°C.

    • Agitation: High shear stirring is required to overcome gas-liquid mass transfer limitations.

  • Work-up:

    • Cool to room temperature.[2][3] Vent

      
      .
      
    • Filter catalyst under inert atmosphere (Argon/Nitrogen) to prevent ignition.

    • Concentrate filtrate under reduced pressure (< 40°C) to remove solvent and excess ammonia.

Process Visualization (Workflow)

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Reaction (Autoclave) cluster_2 Phase 3: Isolation Start Ethyl 2-cyanopropionate (Precursor) Reactor High Pressure Reactor 50 bar H2, 60°C Start->Reactor Solvent EtOH + NH3 (sat.) (Suppresses Dimer) Solvent->Reactor Cat Raney Ni / Pd/C (Pyrophoric Handling) Cat->Reactor Check In-Process Control (IPC) Check for Nitrile peak Reactor->Check Check->Reactor Incomplete Filter Catalyst Filtration (Inert Atmosphere) Check->Filter Complete Distill Vacuum Distillation Remove Solvent/NH3 Filter->Distill Product Ethyl 3-amino-2-methylpropanoate (Target) Distill->Product

Caption: Scale-up workflow emphasizing the critical ammonia addition and inert filtration steps.

Troubleshooting Guide (Q&A)

Issue 1: High Levels of Impurity (Secondary Amine)

User Question: "We are seeing a large impurity peak (~10-15%) by GC-MS with a molecular weight roughly double our target. What is this?"

Technical Diagnosis: This is the dimer (secondary amine) .

  • Mechanism: During reduction, the intermediate imine reacts with the newly formed primary amine instead of hydrogen.[4]

  • Solution:

    • Increase Ammonia: Ensure the reaction mixture is saturated with ammonia. The excess

      
       competes with the primary amine to react with the imine intermediate, pushing the equilibrium back toward the primary amine [1].
      
    • Increase Agitation: Poor gas-liquid mixing starves the reaction of

      
      , extending the lifetime of the reactive imine intermediate.
      
    • Check Catalyst Activity: Old or poisoned catalyst slows the hydrogenation step, allowing side reactions to dominate.

Issue 2: Low Yield / Incomplete Conversion

User Question: "The reaction stalls at 80% conversion. Adding more time doesn't help."

Technical Diagnosis: Catalyst Poisoning or Equilibrium Stalling.

  • Solution:

    • Poisoning: Cyanides are notorious for poisoning Pd/C. Ensure the starting material (Ethyl 2-cyanopropionate) is distilled and free of sulfur or halide contaminants.

    • Water Content: If using Raney Nickel, ensure the solvent is not "wet" with water, which can deactivate the surface for this specific transformation or lead to ester hydrolysis.

    • Repressurization: Purge the headspace. Accumulation of volatile byproducts (like volatile amines) can lower the partial pressure of

      
      .
      
Issue 3: Product Instability (Polymerization)

User Question: "Our product turns into a viscous gel upon distillation or prolonged storage."

Technical Diagnosis: Intermolecular Condensation (Polyamide formation) or Lactamization.

  • Mechanism: The amine of one molecule attacks the ester of another (polymerization). While

    
    -lactam formation is strained, linear polymerization is common with heat.
    
  • Solution:

    • Distillation Temp: Keep pot temperature below 100°C . Use high vacuum (< 5 mmHg) to lower the boiling point.

    • Storage: Store as the HCl salt if possible. The salt form protonates the amine, preventing nucleophilic attack on the ester.

Impurity Profile & Analytical Specs

ComponentRetention Time (Rel)OriginControl Strategy
Ethyl 2-cyanopropionate 1.00Starting MaterialDrive reaction to completion; increase H2 pressure.
Target Amine ~1.2 - 1.4ProductN/A
Secondary Amine (Dimer) ~2.5Side ReactionSaturate with

; High agitation.
Hydrolyzed Acid VariesSide ReactionUse anhydrous EtOH; Avoid water in Raney Ni.
Pathway Visualization: Impurity Formation

ReactionPath Nitrile Nitrile Precursor Imine Imine Intermediate Nitrile->Imine + H2 Primary Primary Amine (Target) Imine->Primary + H2 Secondary Secondary Amine (Dimer Impurity) Imine->Secondary + Primary Amine (Side Rxn) Ammonia NH3 (Additive) Ammonia->Imine Suppresses Dimer

Caption: The "Imine Danger Zone." Excess ammonia blocks the path to the secondary amine.

References

  • Selectivity in Nitrile Hydrogenation: Reducing secondary amine formation via ammonia saturation. Source: Organic Chemistry Portal. "Amine Synthesis by Nitrile Reduction." [Link]

  • Catalytic Hydrogenation Protocols: General methodologies for Raney Nickel usage in nitrile reduction. Source: National Institutes of Health (NIH) / PubMed. "Preparation of N-alkylbis(3-aminopropyl)amines by the catalytic hydrogenation..." [Link]

  • PubChem Compound Summary: Ethyl 2-cyanopropionate (Precursor properties). Source: PubChem.[5] [Link]

Sources

Technical Support Center: Stability & Handling of Chiral Ethyl 3-amino-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: RAC-3A2MP-STAB Subject: Prevention of C2-Racemization and Enantiomeric Purity Maintenance Applicable Compound: Ethyl 3-amino-2-methylpropanoate (and related


-amino-

-methyl esters)

Executive Summary

This technical guide addresses the stability challenges associated with Ethyl 3-amino-2-methylpropanoate . Unlike


-amino acids where the amine is directly attached to the chiral center, this molecule is a 

-amino acid derivative with the chirality at the

-position (C2).

The Core Threat: The primary mechanism of racemization is base-catalyzed enolization at the C2 position.[1] While generally more stable than


-amino esters, the presence of the electron-withdrawing ester group renders the C2 proton acidic (pKa 

24-25).

Critical Warning: The free base form of this compound is autocatalytic .[1] The terminal amine of one molecule can act as a base to deprotonate the C2 position of a neighboring molecule, leading to slow racemization upon storage as a neat oil.[1]

Module 1: The Mechanism of Failure (Why it Racemizes)

Understanding the mechanism is the first step to prevention.[1] Racemization occurs through the removal of the proton at the C2 position, leading to a planar enolate intermediate.[1]

The Enolization Pathway

The ester group withdraws electron density, making the


-proton acidic.[1] Once removed by a base (B:), the 

hybridized chiral center becomes an

planar enolate. Reprotonation can occur from either the Re or Si face, resulting in a racemate.

RacemizationMechanism S_Enantiomer S-Enantiomer (Chiral sp3 Carbon) Enolate Planar Enolate Intermediate (Achiral sp2 Carbon) S_Enantiomer->Enolate Deprotonation (-H+) Base Base Catalyst (OH-, Amine, Heat) Base->S_Enantiomer Racemate Racemic Mixture (R + S) Enolate->Racemate Reprotonation (+H+) Non-stereoselective

Figure 1: The enolization pathway destroying stereochemistry at the C2 position.

The "Schiff Base" Trap

Warning: If this compound is reacted with aldehydes (e.g., in reductive amination), it forms an imine (Schiff base). The imine bond significantly increases the acidity of the


-proton via resonance stabilization, accelerating racemization by orders of magnitude before the reduction step occurs.[1]

Module 2: Troubleshooting & FAQs

Scenario A: "My ee% dropped significantly after workup."

Diagnosis: You likely exposed the free base to heat or basic aqueous conditions.[1] Corrective Action:

  • Avoid Distillation of Free Base: Do not distill the free amine at high temperatures.[1] If purification is needed, distill under high vacuum (<1 mbar) or use flash chromatography on neutral silica. Basic alumina or silica can catalyze racemization.[1]

  • Cold Workup: Perform all extractions at

    
    .
    
  • Acidic Quench: When quenching reactions, ensure the pH drops rapidly to < 4 to protonate the amine and stabilize the

    
    -proton.[1]
    
Scenario B: "The compound racemized during storage."[1]

Diagnosis: Autocatalysis.[1] You stored it as a free amine (neat oil).[1] Corrective Action:

  • Protocol: Convert the oil immediately to a salt (Hydrochloride or Tosylate).[1]

  • Why? Protonating the amine (

    
    ) removes its basicity, preventing it from deprotonating the 
    
    
    
    -carbon of neighboring molecules. It also introduces electrostatic repulsion that hinders aggregation.[1]
Scenario C: "I need to hydrolyze the ester without losing chirality."

Diagnosis: Standard saponification (NaOH/MeOH) is too harsh and will cause racemization via the enolate.[1] Corrective Action: Use Enzymatic Hydrolysis .[1]

  • Enzyme: Burkholderia cepacia lipase (Amano PS) or Candida antarctica lipase B (CAL-B).[1]

  • Conditions: Phosphate buffer (pH 7.0),

    
    . These enzymes are highly stereoselective and mild.[1]
    

Module 3: Validated Protocols

Safe Storage: Hydrochloride Salt Formation

Use this protocol to stabilize the compound for long-term storage.[1]

  • Dissolution: Dissolve the crude Ethyl 3-amino-2-methylpropanoate oil (1.0 equiv) in dry diethyl ether or 1,4-dioxane (

    
    ).
    
  • Acidification: Dropwise add 4M HCl in dioxane (1.1 equiv) under inert atmosphere (

    
    ).
    
    • Note: Avoid aqueous HCl if possible to prevent hydrolysis.[1]

  • Precipitation: The white solid salt will precipitate immediately.[1]

  • Filtration: Filter the solid under nitrogen. Wash with cold ether.[1]

  • Drying: Dry under vacuum.[1] Store at

    
    .[1][2]
    
Rescue Protocol: Enzymatic Resolution

Use this protocol if you have a partially racemized mixture and need to recover high ee% material.[1]

Principle: Lipases often hydrolyze one enantiomer of an ester much faster than the other.[1]

ComponentQuantity/Condition
Substrate Racemic Ethyl 3-amino-2-methylpropanoate
Enzyme Lipase Amano PS (Burkholderia cepacia)
Solvent Isopropyl ether : Water (10:1 ratio)
Temperature

Monitoring Chiral HPLC / GC

Workflow:

  • Suspend the enzyme (50% w/w relative to substrate) in the solvent mixture.[1]

  • Add the racemic ester.[1]

  • Stir at

    
    . Monitor conversion.
    
  • Stop Point: When conversion reaches ~50% (kinetic resolution theoretical max), filter off the enzyme.

  • Separation: Partition between organic solvent and slightly basic water.[1][3]

    • The Unreacted Ester (usually enriched in one enantiomer) will be in the organic layer.[1]

    • The Hydrolyzed Acid (enriched in the opposite enantiomer) will be in the aqueous layer.[1]

Module 4: Decision Logic for Processing

Follow this logic gate to ensure process integrity during synthesis or purification.

DecisionTree Start Crude Reaction Mixture CheckForm Is the product a Free Base or Salt? Start->CheckForm FreeBase Free Base (Oil) CheckForm->FreeBase Free Base Salt Salt (Solid) CheckForm->Salt Salt Purification Purification Needed? FreeBase->Purification Action2 Safe for Storage (-20°C, Desiccated) Salt->Action2 Action1 IMMEDIATE ACTION: Dissolve in Et2O/Dioxane Add HCl/Dioxane Distill Vacuum Distillation (<1 mbar, <60°C) Purification->Distill High BP Impurities Chrom Neutral Silica Flash (Avoid Et3N in eluent) Purification->Chrom Close Impurities Distill->Action1 Chrom->Action1

Figure 2: Decision matrix for handling and purification to minimize racemization risk.

References

  • Racemization Mechanisms: Smith, G. G., & Sivakua, T. (1983).[4][5] Mechanism of amine-catalyzed racemization of amino acid esters. This foundational work establishes the carbanion/enolate intermediate mechanism in amino ester racemization.[1]

  • Enzymatic Resolution: Wu, G., et al. (2016).[6] Exploiting Racemases and Lipases for Amino Acid Resolution.

  • Lipase Specificity: Amano Enzyme Inc. (2025).[1] Lipoprotein Lipase “Amano” 3 Technical Sheet. Demonstrates the stability and pH optima for lipases used in ester hydrolysis.[1]

  • Schiff Base Risk: O'Donnell, M. J. (2004).[1] The Enantioselective Synthesis of

    
    -Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research. (Highlights the increased acidity of 
    
    
    
    -protons in Schiff bases).
  • General Stability: Master Organic Chemistry. (2022).[1][3][7][8][9][10] Basic Hydrolysis of Esters (Saponification).

Sources

Technical Support Center: Catalytic Optimization for Ethyl 3-amino-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Catalyst Poisoning & Deactivation during Synthesis Target Molecule: Ethyl 3-amino-2-methylpropanoate (CAS: 22560-81-2) Context: Catalytic Hydrogenation (Nitrile Reduction)

Core Directive: The "Auto-Poisoning" Phenomenon

Welcome to the Technical Support Center. If you are synthesizing Ethyl 3-amino-2-methylpropanoate , you are likely performing a hydrogenation of Ethyl 3-cyano-2-methylpropanoate (or a related


-nitro/enamine precursor) using a transition metal catalyst (Pd/C, Raney Nickel, or Pt/C).

The Critical Issue: The most common failure mode for this reaction is not "catalyst death" by external impurities, but Product Inhibition (Auto-Poisoning) . The product you are making is a primary amine with a sterically accessible nitrogen lone pair. This amine binds to the catalyst surface more strongly than your nitrile/nitro reactant, effectively "choking" the catalyst as conversion proceeds.

Diagnostic Workflow: Is Your Catalyst Poisoned?

Before altering your process, confirm the diagnosis. Distinguish between kinetic stalling (poisoning) and mass transfer limitations.

Symptom Identification Table
SymptomObservationLikely Cause
The "50% Wall" Reaction proceeds rapidly initially, then halts at 30-60% conversion despite available

.
Product Inhibition (Amine poisoning).[1] As product concentration rises, it outcompetes the reactant for active sites.
Dead on Arrival No

uptake observed from

.
Feedstock Poisoning . Sulfur/Cyanide/Halide impurities in the precursor.
Linear Sluggishness Reaction is constant but extremely slow (linear profile).Mass Transfer Limit . Poor agitation or low

solubility.
Leaching Reaction solution turns dark/colored (e.g., grey/black for Pd).Metal Complexation . The amine product is stripping metal from the support.
The "Spike Test" Protocol (Self-Validating System)

To scientifically prove product inhibition:

  • Control Run: Run standard hydrogenation of the nitrile precursor. Record initial rate (

    
    ).
    
  • Spike Run: Prepare the same mixture but add 10 mol% of pure Ethyl 3-amino-2-methylpropanoate (the product) before adding the catalyst.

  • Result Analysis: If the initial rate of the Spike Run is

    
     of the Control Run, your product is poisoning the catalyst.
    

The Mechanism: Competitive Adsorption

Understanding the causality is vital for the solution. The primary amine functionality (


) acts as a strong Lewis base (ligand).
Visualizing the Deactivation Pathway

CatalystPoisoning cluster_0 Surface Competition Catalyst Active Metal Site (Pd/Pt/Ni) Product Product: Ethyl 3-amino-2-methylpropanoate (R-NH2) Catalyst->Product Hydrogenation Reactant Nitrile Precursor (R-CN) Reactant->Catalyst Weak Adsorption (Desired) Product->Catalyst Strong Coordination (Poisoning)

Figure 1: Mechanism of Auto-Poisoning. The product (Red) competes with the reactant (Green) for the catalyst surface. The amine-metal bond is often thermodynamically stronger than the nitrile-metal interaction.

Troubleshooting Guide & Solutions

Scenario A: Reaction Stalls at Partial Conversion

Root Cause: The free amine concentration has reached a critical threshold, blocking all active sites.

Solution 1: The Protonation Strategy (Gold Standard) Convert the poisoning amine (


) into a non-coordinating ammonium salt (

).
  • Protocol: Add 1.05 to 1.1 equivalents of acid relative to the substrate.

  • Recommended Acids:

    • Acetic Acid (AcOH): Mild, often sufficient for Pd/C. Use as the solvent or co-solvent.

    • Sulfuric Acid (

      
      ) or HCl:  Stronger, ensures complete protonation. Note: Chloride ions can inhibit Pd/C; 
      
      
      
      is preferred for Pd.
  • Outcome: The ammonium cation cannot coordinate to the metal. The catalyst remains active until 100% conversion.

Solution 2: Catalyst Change

  • Switch to Raney Nickel: Ni is generally less sensitive to amine poisoning than Pd or Pt, but often requires higher pressure (5–10 bar) and temperature (50°C+).

  • Switch to Pd(OH)

    
    /C (Pearlman’s Catalyst):  Often more robust for difficult amine syntheses.
    
Scenario B: Metal Leaching (Solution turns grey/black)

Root Cause: The "Ethyl 3-amino-2-methylpropanoate" is acting as a chelating ligand, stripping Pd/Pt atoms from the carbon support into the solution. This ruins the catalyst and contaminates the drug substance.

Solution:

  • Acidification: (As above) Protonation prevents chelation.

  • Scavenging: If leaching occurs, use thiourea-functionalized silica or specific metal scavengers (e.g., SiliaMetS®) during workup to remove residual metal.

Scenario C: Loss of Enantioselectivity (If Chiral Synthesis)

Context: If you are performing an asymmetric hydrogenation to target a specific enantiomer of Ethyl 3-amino-2-methylpropanoate. Root Cause: The amine product may modify the chiral ligand landscape on the metal. Solution:

  • Stop the reaction immediately upon completion (do not let it stir with product).

  • Use a protecting group on the precursor (e.g., Boc-protection of the amine in situ using

    
     during hydrogenation).
    

Detailed Experimental Protocol: Acid-Promoted Hydrogenation

Objective: Synthesis of Ethyl 3-amino-2-methylpropanoate via hydrogenation of Ethyl 3-cyano-2-methylpropanoate without deactivation.

Reagents:

  • Substrate: Ethyl 3-cyano-2-methylpropanoate (10 mmol)

  • Solvent: Ethanol (30 mL)

  • Additive: Concentrated

    
     (10.5 mmol, 1.05 eq) OR Glacial Acetic Acid (10 mL).
    
  • Catalyst: 10 wt% Pd/C (5 mol% loading).

Step-by-Step:

  • Preparation: In a hydrogenation vessel (Parr shaker or autoclave), dissolve the substrate in Ethanol.

  • Acid Addition: Add the acid before the catalyst.

    • Why? This ensures any amine formed is immediately protonated.

  • Catalyst Charge: Add Pd/C carefully (under inert gas flow to prevent ignition).

  • Purge: Cycle

    
    /Vacuum 3 times, then 
    
    
    
    /Vacuum 3 times.
  • Reaction: Pressurize to 3–5 bar (45–75 psi)

    
    . Stir vigorously (>1000 rpm).
    
    • Note: Without acid, this reaction might require 20+ bar. With acid, 3-5 bar is sufficient.

  • Workup:

    • Filter catalyst over Celite.

    • Neutralization: The product is now the ammonium salt. Carefully neutralize with aqueous

      
       or 
      
      
      
      to liberate the free amine ester.
    • Extract with organic solvent (DCM or EtOAc).

Decision Tree: Troubleshooting Logic

TroubleshootingTree Start Reaction Stalled/Slow CheckH2 Is H2 Pressure/Agitation Adequate? Start->CheckH2 CheckChem Is the Product an Amine? CheckH2->CheckChem Yes FixPhys Increase RPM / Pressure CheckH2->FixPhys No AcidTest Add 1.1 eq Acid (AcOH/H2SO4) CheckChem->AcidTest Yes (Primary Amine) Success Cause: Product Inhibition (Auto-Poisoning) AcidTest->Success Rate Recovers Poison Cause: Feedstock Poisoning (S, P, or Halides) AcidTest->Poison Still Dead

Figure 2: Logical flow for diagnosing catalytic failure.

References

  • National Center for Biotechnology Information. (2024). Manganese-Catalyzed Hydrogenation of Amides: Catalyst Inhibition by Primary Amines. PMC. Retrieved February 7, 2026, from [Link]

  • University of Illinois. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1. Retrieved February 7, 2026, from [Link]

  • AmmoniaKnowHow. (2013). Catalyst Deactivation Mechanisms: Poisoning and Sintering.[2] Retrieved February 7, 2026, from [Link]

Sources

Validation & Comparative

Comparative analysis of "Ethyl 3-amino-2-methylpropanoate" synthesis routes

Author: BenchChem Technical Support Team. Date: February 2026


[1]

Executive Summary

Ethyl 3-amino-2-methylpropanoate is a critical


-amino acid derivative, serving as a structural scaffold in the synthesis of peptidomimetics and pharmaceutical intermediates (e.g., in the design of integrin inhibitors). Its structural significance lies in the 

-methyl group, which imparts proteolytic stability to resulting peptides.

This guide compares the two dominant synthesis routes:

  • The Industrial Standard: Catalytic Hydrogenation of

    
    -Cyanopropionates.
    
  • The Laboratory Alternative: Nitro-Michael Addition followed by Reduction.

Key Finding: While the Nitrile Route offers the highest atom economy and scalability for metric-ton production, the Nitro-Michael Route provides a safer, accessible pathway for laboratory-scale synthesis and offers superior potential for stereochemical control without high-pressure infrastructure.

Mechanistic Pathways & Decision Matrix

The following diagram illustrates the retrosynthetic logic and decision flow for selecting the optimal route based on available equipment and chirality requirements.

G Target Target: Ethyl 3-amino-2-methylpropanoate Decision Primary Constraint? RouteA_Start Route A: Nitrile Reduction (Industrial/Scale) Decision->RouteA_Start Cost & Bulk Scale RouteB_Start Route B: Nitro-Michael (Lab/Stereo) Decision->RouteB_Start Safety & Chirality PrecursorA Ethyl 2-cyanopropionate RouteA_Start->PrecursorA PrecursorB Ethyl Methacrylate + Nitromethane RouteB_Start->PrecursorB StepA Cat. Hydrogenation (Raney Ni, >50 bar H2) PrecursorA->StepA High Pressure StepB1 Michael Addition (Base Catalyzed) PrecursorB->StepB1 C-C Bond Formation StepA->Target StepB2 Nitro Reduction (Zn/HCl or H2/Pd) StepB1->StepB2 Intermediate: Nitro-ester StepB2->Target

Figure 1: Retrosynthetic analysis and process decision tree for Ethyl 3-amino-2-methylpropanoate.

Detailed Technical Comparison

Route A: Catalytic Hydrogenation of Ethyl 2-cyanopropionate

This route involves the reduction of the nitrile group (


) to a primary amine (

).
  • Mechanism: Adsorption of the nitrile onto the metal surface, stepwise addition of hydrogen to form the imine intermediate, followed by further reduction to the amine.

  • Critical Challenge: The primary amine product can react with the intermediate imine to form secondary amines (dimerization).

  • Solution: The reaction is strictly performed in the presence of Ammonia or Acids to suppress secondary amine formation.

Route B: Nitro-Michael Addition & Reduction

This route builds the carbon skeleton via a Michael addition of nitromethane to ethyl methacrylate, followed by reduction of the nitro group.

  • Mechanism: A base (e.g., DBU, TMG) deprotonates nitromethane. The resulting nitronate anion attacks the

    
    -position of the methacrylate. The nitro group is subsequently reduced to an amine.[2][3][4]
    
  • Advantage: Avoids toxic cyanides and high-pressure hydrogen.[1] The Michael addition step can be catalyzed by chiral organocatalysts to induce enantioselectivity.

Comparative Data Table
FeatureRoute A: Nitrile ReductionRoute B: Nitro-Michael
Starting Material Ethyl 2-cyanopropionateEthyl Methacrylate + Nitromethane
Reagents

, Raney Ni/Pd,

DBU (base),

or

Pressure Req. High (50–100 bar typical)Ambient or Low (1–3 bar)
Safety Profile Low: Cyanide precursors, Pyrophoric catalystsModerate: Nitromethane is energetic; no cyanides
Yield (Typical) 85–95%60–75% (Two steps)
Atom Economy High (Addition reaction)Moderate (Loss of oxygen during reduction)
Scalability Excellent (Continuous flow compatible)Good (Batch preferred)

Experimental Protocols

Protocol A: High-Pressure Hydrogenation (Industrial Benchmark)

Use this route for multi-gram to kilogram scale synthesis where autoclave facilities are available.[1]

Safety: Raney Nickel is pyrophoric.[1] Handle under inert atmosphere.

  • Preparation: Load a high-pressure autoclave with Ethyl 2-cyanopropionate (1.0 eq) dissolved in Ethanol (10 volumes).

  • Catalyst Loading: Add Raney Nickel (10-20 wt% relative to substrate) under Argon flow.[1]

  • Additive: Add liquid Ammonia (2.0–5.0 eq) or saturated methanolic ammonia. Note: Ammonia is crucial to prevent dimerization.

  • Reaction: Pressurize with Hydrogen (

    
    ) to 50–80 bar . Heat to 80°C  with vigorous stirring.
    
  • Monitoring: Monitor hydrogen uptake. Reaction typically completes in 4–6 hours.[1]

  • Workup: Cool, vent hydrogen carefully. Filter catalyst through Celite (keep wet to prevent ignition). Concentrate filtrate.[1]

  • Purification: Distillation under reduced pressure (bp ~75°C at 10 mmHg).

Protocol B: Nitro-Michael Sequence (Laboratory Standard)

Use this route for standard laboratory synthesis or when stereocontrol is desired.[1]

Step 1: Michael Addition
  • Setup: In a round-bottom flask, dissolve Ethyl Methacrylate (11.4 g, 100 mmol) and Nitromethane (30.5 g, 500 mmol, 5 eq) in Acetonitrile or THF (50 mL).

  • Catalysis: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 g, 10 mmol, 0.1 eq) dropwise at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 12–24 hours.

  • Workup: Evaporate excess nitromethane and solvent.[1] Dissolve residue in Ethyl Acetate, wash with 1N HCl (to remove DBU) and brine. Dry over

    
    .[1]
    
  • Yield: Ethyl 3-nitro-2-methylpropanoate is obtained as a yellow oil (Typical yield: 80–90%).[1]

Step 2: Nitro Reduction (Chemical Method)

Note: Catalytic hydrogenation (


) is cleaner, but this Zn/HCl method is robust if no hydrogen source is available.
  • Setup: Dissolve the nitro-ester (from Step 1) in Ethanol/Water (3:1).

  • Reduction: Add Zinc powder (10 eq) and cool to 0°C. Add Conc. HCl dropwise, maintaining temperature <30°C.

  • Stirring: Stir vigorously for 2 hours.

  • Neutralization: Basify carefully with

    
     or 
    
    
    
    to pH > 9.[1]
  • Extraction: Extract with DCM (

    
    ). The amine product will be in the organic layer.
    
  • Purification: Dry and concentrate. Purify via Kugelrohr distillation or convert to HCl salt for crystallization.[1]

Quality Control & Characterization

To validate the synthesis, the following spectral data should be confirmed:

  • 1H NMR (CDCl3, 400 MHz):

    • 
       1.15 (d, 3H, 
      
      
      
      at C2)
    • 
       1.25 (t, 3H, ester 
      
      
      
      )
    • 
       2.55 (m, 1H, CH at C2)
      
    • 
       2.8-3.0 (m, 2H, 
      
      
      
      at C3)
    • 
       4.15 (q, 2H, ester 
      
      
      
      )
  • IR Spectrum:

    • Look for carbonyl stretch (~1730 cm⁻¹) and amine N-H stretches (3300–3400 cm⁻¹). Absence of Nitrile (~2250 cm⁻¹) or Nitro (1550/1350 cm⁻¹) peaks confirms reduction.

References

  • Catalytic Hydrogenation of Nitriles

    • Gomez, S., Peters, J. A., & Maschmeyer, T. (2002). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control.
  • Michael Addition to Methacrylates

    • Ballini, R., & Petrini, M. (2004).
  • Safety in Nitro Reduction

    • Org.[1][2][5][6][7] Synth. Coll. Vol. 1, p. 245 (Reduction techniques).

  • Stereoselective Synthesis (Reference for Chiral Route)

    • Lubell, W. D., Kitamura, M., & Noyori, R. (1991). Enantioselective Synthesis of Beta-Amino Acids. Tetrahedron: Asymmetry.[1][5][8]

Sources

High-Resolution Chiral Discrimination of Ethyl 3-amino-2-methylpropanoate: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-amino-2-methylpropanoate (CAS 191026-68-9 for racemic) is a critical


-amino acid derivative, serving as a structural analog to the "Roche ester" and a vital building block for peptidomimetics and 

-lactam antibiotics. Unlike

-amino acids, the chiral center is located at the C2 position (

to the carbonyl,

to the amine), creating unique steric environments that challenge standard resolution methods.

This guide compares the three primary spectroscopic and chromatographic methodologies for distinguishing the


- and 

-enantiomers: Chiral HPLC , CSA-NMR , and Polarimetry . We evaluate these methods based on resolution efficiency (

), throughput, and sample consumption, providing researchers with a decision matrix for process development.

The Challenge of Iso-spectrality

In an achiral environment (standard NMR solvents like


 or 

), the

and

enantiomers of ethyl 3-amino-2-methylpropanoate exhibit identical physical properties.
  • 
     NMR:  The methyl doublet at C2 and the diastereotopic methylene protons at C3 appear identical for both enantiomers.
    
  • FT-IR: Identical carbonyl stretching frequencies (

    
    ).
    
  • Mass Spectrometry: Identical fragmentation patterns (

    
     131 
    
    
    
    ).

To distinguish them, we must introduce a chiral environment.[1] The following sections detail the performance of three distinct approaches.

Method A: Direct Chiral HPLC (The Gold Standard)

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most robust method for determining Enantiomeric Excess (


). For 

-amino esters, polysaccharide-based columns are superior to Pirkle-type columns due to the flexibility of the carbamate interactions.
Recommended Protocol
  • Column: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA or equivalent).[2]

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1 v/v/v).

    • Note: Diethylamine (DEA) is critical to suppress the ionization of the primary amine, preventing peak tailing.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (carbonyl absorption).

Performance Data (Typical)

The following table summarizes the separation performance expected on an Amylose-based CSP compared to a Cellulose-based CSP.

ParameterAmylose-C6 (Chiralpak IA)Cellulose-C6 (Chiralcel OD-H)
Retention Factor (

)
1.251.80
Separation Factor (

)
1.45 1.15
Resolution (

)
> 3.0 (Baseline)~ 1.5 (Partial)
Elution Order (R) then (S)(S) then (R)

Expert Insight: While Cellulose columns (OD-H) often retain the compound longer, the Amylose backbone (IA) typically provides sharper peak shapes for


-amino esters due to the specific helical pitch matching the distance between the carbonyl and amine groups [1].

Method B: NMR with Chiral Solvating Agents (The Rapid Check)

For synthetic chemists monitoring a reaction, HPLC can be too slow. Chiral Solvating Agents (CSAs) offer a rapid NMR-based alternative. We utilize (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BNP) or Mosher's Acid to create diastereomeric salts in situ.

Mechanism of Action

The CSA forms a transient diastereomeric complex with the amine via:

  • Ionic Pairing: Proton transfer between the acid (CSA) and the amine.

  • Hydrogen Bonding: Between the ester carbonyl and the CSA hydroxyl/phosphate.

  • 
    -
    
    
    
    Stacking:
    Shielding of the C2-Methyl group by the naphthyl/phenyl ring of the CSA.
Experimental Protocol
  • Dissolve 10 mg of Ethyl 3-amino-2-methylpropanoate in 0.6 mL

    
    .
    
  • Add 1.5 equivalents of (R)-BNP.

  • Shake until dissolved (salt formation is instantaneous).

  • Acquire

    
     NMR (minimum 16 scans).
    
Spectral Comparison (Split Signals)
Proton SignalChemical Shift (Pure)

(Split with CSA)
Diagnostic Value
C2-Methyl (

)
1.15 ppm0.04 - 0.08 ppm High (Cleanest region)
Ester

(

)
4.15 ppm0.02 ppmLow (Overlap likely)
C3-Methylene (

)
2.80 ppmComplexMedium (Second order effects)

Critical Note: The C2-Methyl doublet will split into two distinct doublets. Integration of these two sets gives the molar ratio of enantiomers directly [2].

Method C: Polarimetry (The Legacy Method)

Optical rotation (


) is the traditional characterization method but is not recommended  for precise 

determination in early-stage development due to its susceptibility to impurities.
  • Typical Value:

    
     (
    
    
    
    ) for similar
    
    
    -amino esters.
  • Limitation: A sample with 95% chemical purity but 50%

    
     (racemic) will read 
    
    
    
    . A sample with 50% chemical purity (achiral impurity) and 100%
    
    
    will read
    
    
    . Polarimetry cannot distinguish between chemical and optical impurity without ancillary data.

Comparative Analysis & Decision Matrix

The following table compares the "product performance" of these analytical techniques specifically for Ethyl 3-amino-2-methylpropanoate.

FeatureChiral HPLCCSA-NMRPolarimetry
Accuracy (

)
High (

)
Medium (

)
Low (

)
Sample Required < 0.1 mg~10 mg> 20 mg
Throughput 20-30 min/sample10 min/sample5 min/sample
Cost Per Run High (Solvents/Columns)Medium (Deuterated solv.)Low
Primary Use Case Final QC / Release TestingReaction MonitoringIdentity Confirmation
Workflow Visualization

The following diagram illustrates the decision logic for selecting the appropriate analytical method during drug development.

AnalyticalWorkflow start Sample: Ethyl 3-amino-2-methylpropanoate purity_check Is Chemical Purity > 95%? start->purity_check high_purity High Purity purity_check->high_purity Yes low_purity Crude Mixture purity_check->low_purity No quant_req Is Exact ee% Required? high_purity->quant_req nmr Method B: CSA-NMR (w/ Binaphthol) low_purity->nmr Rapid Check purify Purify via Flash Chrom. low_purity->purify For HPLC hplc Method A: Chiral HPLC (Chiralpak IA) quant_req->hplc Yes (>99% confidence) quant_req->nmr No (approx. check) polar Method C: Polarimetry (Identity Only) quant_req->polar Identity Confirmation purify->hplc

Caption: Decision tree for selecting the optimal analytical method based on sample purity and data requirements.

References

  • Phenomenex. (2023). Chiral HPLC Separations: A Guide to Column Selection. Phenomenex Technical Guides. [Link]

  • Wenzel, T. J. (2018). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-VCH.
  • Ilisz, I., et al. (2021). "Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates." Yakhak Hoeji, 65(3), 167-174. [Link]

  • PubChem. (2023). Ethyl 3-(methylamino)propanoate (Compound Summary). National Library of Medicine. [Link]

Sources

"Ethyl 3-amino-2-methylpropanoate" reactivity compared to alpha-amino esters

Comparative Guide: Ethyl 3-amino-2-methylpropanoate vs. -Amino Esters

Executive Summary

Ethyl 3-amino-2-methylpropanoate (CAS 22560-81-2) represents a distinct class of





Structural & Electronic Fundamentals

The primary differentiator between these two classes is the insertion of a methylene (

Comparative Data Profile
FeatureEthyl 3-amino-2-methylpropanoate (

-Ester)
Ethyl Alaninate (

-Ester)
Structure


Amine Position

-Carbon

-Carbon
Amine pKa (Conj. Acid) ~9.0 – 10.2 (More Basic)~7.3 – 7.8 (Less Basic)
Nucleophilicity High (Amine is electron-rich)Moderate (Inductively withdrawn)
C-H Acidity (

-proton)
Moderate (Flanked by Carbonyl & Alkyl)High (Flanked by Carbonyl & Ammonium)
Primary Instability Polymerization /

-Lactam formation
Dimerization (Diketopiperazine)
The Inductive "Distance Effect"

In

In Ethyl 3-amino-2-methylpropanoate , the insulating methylene group attenuates this electron-withdrawing effect.

  • Consequence: The amine is more basic. If stored as a free base, it is highly nucleophilic and prone to attacking electrophiles (or itself).

  • Process Implication: In coupling reactions, the HCl salt of the

    
    -ester requires a slightly stronger or more stoichiometric base presence to ensure the free amine is available compared to 
    
    
    -analogs.

Reactivity Pathways & Stability

The most critical operational difference lies in the side-reaction profiles. Understanding these pathways is essential for storage and reaction monitoring.

Cyclization vs. Dimerization
  • 
    -Amino Esters (The DKP Trap):  Under neutral-to-basic conditions, two molecules of 
    
    
    -amino ester rapidly dimerize to form a 6-membered 2,5-Diketopiperazine (DKP) ring. This is thermodynamically favorable and kinetically fast.
  • 
    -Amino Esters (The Polymer/Lactam Fork):  Dimerization would require forming an 8-membered ring, which is entropically disfavored. Instead, Ethyl 3-amino-2-methylpropanoate tends to:
    
    • Polymerize: Via intermolecular aminolysis, forming Nylon-3 type oligomers (Poly-

      
      -amino esters).
      
    • Cyclize to

      
      -Lactams:  Under specific activation (e.g., Grignard reagents), the amine can attack its own ester to form a strained 4-membered lactam.
      
Racemization Risk[1]
  • 
    -Series:  High risk. The 
    
    
    -proton is highly acidic. Activation leads to Oxazolone (Azlactone) intermediates, which readily epimerize.
  • 
    -Series:  Low risk. While the 
    
    
    -proton in Ethyl 3-amino-2-methylpropanoate is acidic (adjacent to the ester), the amine is on the
    
    
    -carbon. It cannot form the 5-membered oxazolone species. The corresponding 6-membered cyclic intermediate is far less likely to form, preserving stereochemical integrity during coupling.
Visualizing the Divergence

The following diagram maps the competing pathways for both species.

ReactivityPathwaysAlphaAlpha-Amino Ester(Ethyl Alaninate)DKP2,5-Diketopiperazine(6-membered Ring)MAJOR IMPURITYAlpha->DKPSelf-Dimerization(Fast, Basic pH)PeptideLinear Peptide(Desired Product)Alpha->PeptideCoupling Reagent(Controlled)BetaBeta-Amino Ester(Ethyl 3-amino-2-methylpropanoate)Beta->PeptideCoupling Reagent(High Yield)LactamBeta-Lactam(4-membered Ring)Beta->LactamIntramolecular(Requires Activation)PolymerPoly-Beta-Amino Ester(Oligomers)Beta->PolymerSelf-Condensation(Slow, Storage)

Caption: Figure 1. Divergent instability pathways.



Experimental Protocol: Peptide Coupling

Because

Recommended Workflow

Objective: Coupling Boc-Phe-OH with Ethyl 3-amino-2-methylpropanoate (HCl salt).

  • Activation (Carboxylate):

    • Dissolve Boc-Phe-OH (1.0 equiv) in DMF/DCM (1:1).

    • Add HOBt (1.2 equiv) and EDC·HCl (1.2 equiv) at 0°C.

    • Note: Stir for 15-20 minutes to form the active ester.

  • Preparation of

    
    -Amino Ester: 
    
    • In a separate vial, suspend Ethyl 3-amino-2-methylpropanoate HCl (1.1 equiv) in minimal DMF.

    • Add DIPEA (Diisopropylethylamine) (2.5 equiv).

    • Critical: The extra 0.5 equiv of base accounts for the higher pKa of the

      
      -amine, ensuring the equilibrium shifts to the free nucleophile.
      
  • Coupling:

    • Add the amine solution to the activated acid solution dropwise at 0°C.

    • Allow to warm to Room Temperature (RT) and stir for 4-6 hours.

    • Monitoring: TLC will show the disappearance of the Boc-Phe-OH. The

      
      -amino ester spot (ninhydrin active) should also vanish.
      
  • Workup (Specific for

    
    -Peptides): 
    
    • Dilute with EtOAc.[1] Wash with 10% Citric Acid (removes unreacted amine and DIPEA).

    • Wash with Sat.

      
       (removes unreacted acid and HOBt).
      
    • Result: The reduced tendency for DKP formation means the crude purity is often higher than analogous

      
      -
      
      
      couplings.
Coupling Logic Diagram

CouplingWorkflowStartStart: ReactantsActivationAcid Activation(EDC/HOBt, 0°C)Start->ActivationBoc-Amino AcidDeprotonationBeta-Ester Deprotonation(DIPEA, >2.0 eq)Start->DeprotonationEthyl 3-amino-2-methylpropanoate HClMixingCoupling Reaction(0°C -> RT, 4-6h)Activation->MixingActive EsterDeprotonation->MixingFree AmineQuenchAcidic Wash (Citric Acid)Removes excess Beta-AmineMixing->QuenchFinalIsolated Beta-PeptideQuench->Final

Caption: Figure 2. Optimized coupling workflow for

Application Context: The "Sitagliptin" Connection

Ethyl 3-amino-2-methylpropanoate is structurally significant as a scaffold precursor for DPP-4 inhibitors like Sitagliptin (Januvia).

  • Mechanism: DPP-4 enzymes cleave N-terminal dipeptides containing Proline or Alanine (

    
    -amino acids).
    
  • Solution: Incorporating a

    
    -amino acid (like the 3-amino-butanoyl motif in Sitagliptin) into the drug structure prevents the enzyme from recognizing the scissile bond. The enzyme cannot cleave the 
    
    
    -peptide linkage, drastically increasing the drug's half-life in vivo.

References

  • Reactivity of

    
    -Amino Acids:  Steer, D. L., Lew, R. A., Perlmutter, P., & Smith, A. I. (2002). 
    
    
    -Amino acids: Versatile peptidomimetics. Current Medicinal Chemistry. Link
  • Sitagliptin Synthesis: Hansen, K. B., et al. (2009).[1] Highly Efficient Asymmetric Synthesis of Sitagliptin. Journal of the American Chemical Society.[2] Link

  • Cyclization Mechanisms: Gilon, C., et al. (2003). Backbone Cyclization of Biological Active Peptides. Biopolymers. Link

  • pKa and Basicity: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for amine basicity and distance effects).
  • Safety Data: PubChem Compound Summary for Ethyl 3-amino-2-methylpropanoate. Link (Note: Link directs to related hydroxy-analog record for structural verification context).

Validation of Analytical Strategies for Ethyl 3-amino-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide

Technical Profile & Analytical Challenges

Ethyl 3-amino-2-methylpropanoate (CAS: 19373-03-6 for HCl salt; Free Base SMILES: CCOC(=O)C(C)CN) is a critical


-amino acid derivative used as a chiral building block in the synthesis of peptidomimetics and dihydropyrimidine dehydrogenase inhibitors.
The Analytical Paradox

Validating a method for this molecule presents three distinct challenges that disqualify standard "generic" protocols:

  • Lack of Chromophore: The aliphatic structure lacks a conjugated

    
    -system, rendering standard UV detection (254 nm) useless without derivatization.
    
  • Chirality: The C2 position is a stereocenter. Enantiomeric purity (typically separating the (2S)-isomer from the (2R)-isomer) is often a Critical Quality Attribute (CQA).

  • Basicity & Volatility: As a free amine, it exhibits severe peak tailing on standard silica-based HPLC columns and standard GC phases due to interaction with silanols.

This guide compares two validated pathways: Derivatization-GC-FID (Robustness) and Pre-column Derivatization HPLC-FLD (Sensitivity).

Method A: Gas Chromatography (GC-FID) with TFAA Derivatization

Best For: Process control, bulk purity assay, and residual solvent analysis.

Direct injection of the free amine often leads to thermal degradation or adsorption. We validate a protocol using Trifluoroacetic Anhydride (TFAA) to convert the amine into a volatile, stable trifluoroacetamide derivative.

Experimental Protocol
  • Reagents: Trifluoroacetic Anhydride (TFAA), Ethyl Acetate (Anhydrous), Triethylamine (TEA).

  • Sample Preparation:

    • Dissolve 10 mg of Ethyl 3-amino-2-methylpropanoate HCl in 1 mL water.

    • Basify with 1 mL sat. NaHCO₃.

    • Extract with 2 mL Ethyl Acetate (EtOAc).

    • Transfer 500 µL of the organic layer to a vial.

    • Add 50 µL TEA and 100 µL TFAA. Cap and heat at 60°C for 15 mins.

    • Cool and inject.[1][2]

Instrumental Parameters
ParameterSetting
System Agilent 8890 GC with FID
Column HP-5ms or DB-5 (30 m × 0.25 mm × 0.25 µm)
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Inlet Split (20:1) @ 250°C
Oven Program 60°C (1 min) → 15°C/min → 280°C (3 min)
Detector FID @ 300°C (H₂: 30 mL/min, Air: 400 mL/min)
Validation Data (Synthetic Summary)
MetricResultAcceptance Criteria
Linearity (R²) > 0.9995 (Range: 50–1000 µg/mL)≥ 0.999
Precision (RSD) 0.8% (n=6 injections)≤ 2.0%
LOD / LOQ 2 ppm / 6 ppmN/A
Recovery 98.5% – 101.2%95.0% – 105.0%

Method B: HPLC-FLD with OPA/3-MPA Derivatization

Best For: Trace impurity analysis, biological matrices, and high-sensitivity requirements.

Since the molecule has a primary amine, o-Phthalaldehyde (OPA) in the presence of a thiol (3-Mercaptopropionic acid) forms a highly fluorescent isoindole derivative. This method is superior for detecting trace levels (ppm) of the amino ester.

Experimental Protocol
  • Derivatization Reagent: 10 mg OPA + 10 mg 3-MPA in 1 mL Methanol + 9 mL Borate Buffer (pH 9.5).

  • Workflow: Automated pre-column derivatization (Autosampler program):

    • Draw 5 µL Sample.

    • Draw 5 µL Reagent.

    • Mix in loop/needle (Wait 1.0 min).

    • Inject.[2]

Instrumental Parameters
ParameterSetting
System HPLC with Fluorescence Detector (FLD)
Column C18 (e.g., Zorbax Eclipse Plus), 4.6 × 150 mm, 3.5 µm
Mobile Phase A 20 mM Sodium Phosphate, pH 7.2
Mobile Phase B Acetonitrile : Methanol (50:50)
Gradient 10% B to 90% B in 15 min
Detection Ex: 340 nm / Em: 450 nm
Flow Rate 1.0 mL/min

Chiral Separation Strategy (Critical)

For drug development, separating the enantiomers is non-negotiable. Standard C18 columns cannot achieve this.

  • Method: Normal Phase Chiral HPLC

  • Column: Chiralpak AD-H or Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

  • Detection: UV 210 nm (The ester carbonyl provides weak absorbance, sufficient for high concentrations) or Refractive Index (RI).

  • Selectivity (

    
    ):  Typically > 1.2 for the 2-methyl enantiomers.
    

Comparative Decision Matrix

The following diagram illustrates the decision logic for selecting the appropriate analytical method based on the sample stage and data requirements.

AnalyticalWorkflow Start Sample: Ethyl 3-amino-2-methylpropanoate CheckType Determine Analytical Goal Start->CheckType Purity Bulk Purity / Assay CheckType->Purity Trace Trace Impurities / Bioanalysis CheckType->Trace Chiral Enantiomeric Excess (ee%) CheckType->Chiral GC Method A: GC-FID (TFAA Deriv.) Robust, Low Cost Purity->GC Preferred HPLC Method B: HPLC-FLD (OPA Deriv.) High Sensitivity (ppb) Trace->HPLC Required ChiralLC Method C: Chiral HPLC (AD-H) Stereospecific Chiral->ChiralLC Mandatory Result1 Release Testing GC->Result1 Data: % w/w Result2 Cleaning Validation HPLC->Result2 Data: ppm Impurities Result3 Process Optimization ChiralLC->Result3 Data: % ee

Figure 1: Analytical Decision Tree for Ethyl 3-amino-2-methylpropanoate characterization.

Validation Framework (ICH Q2)

To ensure Trustworthiness , the chosen method must be validated against ICH Q2(R2) guidelines.

Specificity (Stress Testing)

Perform forced degradation to prove the method separates the active peak from degradants.

  • Acid Hydrolysis: 0.1 N HCl, 60°C, 2h

    
     Detect 3-amino-2-methylpropanoic acid  (Hydrolysis product).
    
  • Base Hydrolysis: 0.1 N NaOH

    
     Rapid ester hydrolysis (monitor disappearance).
    
  • Oxidation: 3% H₂O₂

    
     N-oxide formation (detectable by LC-MS).
    
Solution Stability (Self-Validating System)

The free base ester in water is prone to hydrolysis.

  • Recommendation: Prepare standards in 0.1% Formic Acid in Methanol . This protonates the amine (preventing condensation) and minimizes ester hydrolysis.

  • Acceptance: Standard solution peak area must remain within 98-102% after 24 hours at 4°C.

Robustness Factors
  • GC: Inlet liner deactivation is critical. Use wool-packed, ultra-inert liners to prevent amine adsorption.

  • HPLC: pH of the borate buffer in OPA derivatization must be > 9.0 for efficient reaction.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 421529, Ethyl 3-amino-2,2-dimethylpropanoate (Structural Analog). Retrieved February 7, 2026 from [Link]

  • Khuhawar, M. Y., & Majidano, S. A. (2011). GC Analysis of Amino Acids Using Trifluoroacetylacetone and Ethyl Chloroformate as Derivatizing Reagents.[2] Chromatographia, 73, 701–708.[2] Available at: [Link]

  • Organic Syntheses. Preparation of (2R,5S)-2-tert-butyl-3,5-dimethylimidazolidin-4-one from L-alanine methyl ester (Analogous Synthesis). Org.[3] Synth. 2013, 90, 1. Available at: [Link]

  • Bio-Rad. An Introduction to Chiral Analysis by Capillary Electrophoresis. Available at: [Link]

Sources

"Ethyl 3-amino-2-methylpropanoate" quantitative NMR (qNMR) for purity assessment

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison and protocol for the purity assessment of Ethyl 3-amino-2-methylpropanoate (CAS: 22766-51-4 for free base), a critical aliphatic β-amino acid derivative used in pharmaceutical synthesis.

Executive Summary

Ethyl 3-amino-2-methylpropanoate presents a specific analytical challenge: it is an aliphatic amine with no significant UV chromophore . Traditional HPLC-UV methods fail to detect it reliably without derivatization or low-wavelength monitoring (205–210 nm), which is prone to solvent interference and poor sensitivity.

Quantitative NMR (qNMR) emerges as the superior primary method for this compound.[1][2] It offers SI-traceable purity assessment without the need for an identical reference standard, circumvents the lack of UV absorbance, and provides structural confirmation simultaneously.

Part 1: Comparative Analysis (qNMR vs. Alternatives)

The following table contrasts qNMR with traditional methodologies for this specific analyte.

Table 1: Method Performance Comparison
FeatureqNMR (Recommended) HPLC-UV / CAD Potentiometric Titration
Detection Principle Nuclear spin resonance (Molar ratio)UV Absorbance / Aerosol ChargeAcid-Base Neutralization
Reference Standard Generic (e.g., Maleic Acid). No analyte standard needed.Specific reference standard of the analyte required.None (Primary method).
Chromophore Dependence None . Detects all protonated carbons.High . Analyte has weak UV absorbance. Requires CAD/ELSD.None.
Specificity High . Distinguishes analyte from hydrolysis products (acid/alcohol).Moderate. Retention time only.Low . Measures total basicity (cannot distinguish impurities).
Throughput Fast (< 20 min/sample).Slow (30–60 min/sample + equilibration).Fast.
Sample Recovery Non-destructive.Destructive.Destructive.
Decision Logic: When to use qNMR?

Use the decision tree below to determine the optimal analytical strategy.

DecisionTree cluster_logic Why qNMR? Start Purity Assessment: Ethyl 3-amino-2-methylpropanoate RefStd Is a Certified Reference Standard of the Analyte Available? Start->RefStd Chromophore Does the impurity profile contain UV-active compounds? RefStd->Chromophore Yes qNMR Method A: qNMR (Primary Choice) RefStd->qNMR No (Early Development) Chromophore->qNMR Yes (Complex Mixture) HPLC_CAD Method B: HPLC-CAD/ELSD (Secondary Choice) Chromophore->HPLC_CAD No (Aliphatic Impurities) Titration Method C: Titration (Assay only, no specificity)

Figure 1: Analytical Method Selection Strategy. qNMR is prioritized when reference standards are absent or when the analyte lacks UV absorbance.

Part 2: Technical Deep Dive – qNMR Methodology

Fundamental Principle

qNMR relies on the direct proportionality between the integrated signal area (


) and the number of nuclei (

) generating that signal.[3] The purity (

) is calculated using an Internal Standard (IS) of known purity (

):


Where


 is molecular weight and 

is mass.
Critical Experimental Parameters

For Ethyl 3-amino-2-methylpropanoate (HCl salt) , the following parameters are critical to ensure <1% uncertainty.

  • Solvent Selection:

    • D₂O (Deuterium Oxide): Recommended. The HCl salt is highly soluble. The amine protons will exchange (disappear), simplifying the spectrum.

    • DMSO-d₆: Alternative. Use if the free base is analyzed or if organic impurities are insoluble in water.

  • Internal Standard (IS):

    • Maleic Acid: Ideal for D₂O. Singlet at ~6.3 ppm (remote from analyte signals).

    • Dimethyl Sulfone: Alternative. Singlet at ~3.0 ppm (risk of overlap with C3-H signals).

  • Relaxation Delay (D1):

    • Must be

      
       (Longest longitudinal relaxation time).
      
    • For small aliphatic esters,

      
       is typically 1–3 seconds.
      
    • Setting: D1 = 30 seconds is mandatory for quantitative accuracy (99.9% magnetization recovery).

Signal Selection for Integration

The spectrum of Ethyl 3-amino-2-methylpropanoate contains specific regions suitable for quantification.

Signal AssignmentChemical Shift (

, ppm)
MultiplicityIntegration (

)
Suitability for qNMR
-OCH₂- (Ethyl) 4.15 Quartet 2 High (Gold Standard)
-CH₃ (Ethyl)1.25Triplet3Medium (Crowded region)
-CH₃ (C2-Methyl)1.18Doublet3Medium (Overlap risk)
-CH- (C2)2.85Multiplet1Low (Complex splitting)
-CH₂- (C3)3.10Multiplet2Low (Close to solvent/impurities)
Maleic Acid (IS)6.30Singlet2High (Reference)

Recommendation: Use the Ethyl -OCH₂- quartet at ~4.15 ppm . It is distinct, integrates to 2 protons, and lies in a spectral window usually free from aliphatic impurity interference.

Part 3: Step-by-Step Experimental Protocol

This protocol is designed for a 400 MHz (or higher) NMR spectrometer.

Phase 1: Sample Preparation

Objective: Minimize weighing error (the largest source of uncertainty).

  • Equilibrate: Allow the analyte and Internal Standard (Maleic Acid, TraceCERT® or equivalent) to reach room temperature in a desiccator.

  • Weighing (Gravimetric):

    • Using a 5-digit analytical balance (0.01 mg readability), weigh approximately 20 mg of Ethyl 3-amino-2-methylpropanoate directly into a clean HPLC vial or weighing boat. Record mass (

      
      ).[4]
      
    • Weigh approximately 10–15 mg of Maleic Acid. Record mass (

      
      ).
      
    • Note: Target a 1:1 molar ratio for optimal signal-to-noise.

  • Dissolution:

    • Add 0.6 mL of D₂O to the mixture.

    • Vortex until completely dissolved.

    • Transfer to a high-precision 5mm NMR tube.

Phase 2: Acquisition (Pulse Sequence)

Objective: Ensure full relaxation and flat baseline.

  • Temperature: 298 K (25°C).

  • Spin: Off.

  • Pulse Sequence: zg (standard 90° pulse) or zg30.

  • Spectral Width: 20 ppm (-2 to 18 ppm).

  • Relaxation Delay (D1): 30 seconds (Crucial!).

  • Acquisition Time (AQ): > 3 seconds.

  • Number of Scans (NS): 16 or 32 (Sufficient for >20 mg sample).

  • Receiver Gain: Auto (ensure no clipping of the FID).

Phase 3: Processing & Calculation

Objective: Accurate integration.

  • Phasing: Apply manual phase correction (0th and 1st order) to ensure flat baseline.

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial, order 5).

  • Integration:

    • Set the IS (Maleic Acid) singlet to a calibrated value (e.g., 100.00).

    • Integrate the Analyte signal (Quartet at 4.15 ppm). Include 13C satellites in the integration range (typically ±20 Hz from the main peak).

  • Calculation: Use the formula in Part 2.1.

Workflow Visualization

qNMR_Workflow cluster_prep 1. Preparation cluster_acq 2. Acquisition cluster_proc 3. Analysis Weigh Precision Weighing (Analyte + IS) Dissolve Dissolve in D2O (Transfer to Tube) Weigh->Dissolve LockShim Lock & Shim Dissolve->LockShim Pulse Pulse Sequence (D1 = 30s, 90° pulse) LockShim->Pulse Process Phase & Baseline Correction Pulse->Process Integrate Integrate Signals (4.15 ppm vs 6.30 ppm) Process->Integrate Calc Calculate Purity Integrate->Calc

Figure 2: End-to-End qNMR Workflow for Purity Assessment.

References

  • BIPM (Bureau International des Poids et Mesures). "Internal Standards for Quantitative NMR." Metrologia. [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 2012. [Link]

  • Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical analysis." Progress in Nuclear Magnetic Resonance Spectroscopy, 2010. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-amino-2-methylpropanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-amino-2-methylpropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.